Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(5-bromo-2-oxo-3H-indol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-2-17-12(16)7-14-10-4-3-9(13)5-8(10)6-11(14)15/h3-5H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXLHNGJLQWKQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)CC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60639855 | |
| Record name | Ethyl (5-bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60639855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881608-39-5 | |
| Record name | Ethyl (5-bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60639855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Solubility of Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate in organic solvents
Technical Guide for Pharmaceutical Development & Organic Synthesis
Executive Summary
Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate (CAS: 881608-39-5) is a critical pharmacophore intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors and indolinone-based bioactive scaffolds. Its physicochemical behavior is governed by the interplay between the lipophilic ethyl ester tail, the polar lactam core, and the electron-withdrawing bromine substituent.
This guide provides a definitive solubility landscape, thermodynamic insights, and validated experimental protocols for researchers handling this compound.
-
Primary Dissolution Solvents: DMSO, DMF (for biological assays/stock solutions).
-
Reaction Media: Acetonitrile, Acetone, Ethyl Acetate.
-
Recrystallization Systems: Ethanol (Hot), Methanol, or Ethyl Acetate/Hexane mixtures.
-
Critical Constraint: Practically insoluble in water; requires co-solvent systems for aqueous biological testing.
Physicochemical Characterization
Before addressing solubility, the structural parameters defining the crystal lattice energy must be established.
| Property | Specification |
| IUPAC Name | Ethyl 2-(5-bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate |
| CAS Number | 881608-39-5 |
| Molecular Formula | C₁₂H₁₂BrNO₃ |
| Molecular Weight | 298.13 g/mol |
| Core Scaffold | Oxindole (Indolin-2-one) |
| Key Substituents | 5-Bromo (Halogen bond donor), N-Ethyl Acetate (Flexible lipophilic tail) |
| Physical State | White to Off-white Crystalline Solid |
| Melting Point | ~142–144 °C (Analogous derivative range) |
Solubility Landscape
The solubility profile below is synthesized from structure-activity relationships (SAR) of N-alkylated oxindoles and empirical data from homologous isatin derivatives.
Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Dipolar Aprotic | DMSO | High (>50 mg/mL) | Primary vehicle for NMR and in vitro stock solutions. |
| DMF | High (>50 mg/mL) | Preferred solvent for N-alkylation reactions. | |
| Polar Protic | Methanol | Moderate (10–30 mg/mL) | Good for chromatographic mobile phases. |
| Ethanol | Moderate (Hot) | Ideal Recrystallization Solvent. Soluble at reflux; precipitates upon cooling. | |
| Polar Aprotic | Acetone | Good | Common reaction solvent; easy removal via rotary evaporation. |
| Acetonitrile | Good | Standard solvent for HPLC analysis. | |
| Ethyl Acetate | Moderate | Standard extraction solvent during workup. | |
| Chlorinated | Dichloromethane | Good | Excellent for liquid-liquid extraction (organic phase). |
| Non-Polar | Hexane / Heptane | Poor (<1 mg/mL) | Antisolvent. Used to induce precipitation from EtOAc or DCM. |
| Aqueous | Water | Insoluble | Requires surfactant or co-solvent (e.g., 0.5% DMSO) for biological use. |
Thermodynamic Mechanism
The solubility behavior is dictated by two competing forces:
-
Crystal Lattice Energy: The 5-bromo substituent enhances
-stacking interactions and introduces halogen bonding within the crystal lattice, significantly increasing the energy required to break the solid state compared to the non-brominated analog. -
Solvation Energy: The N-ethyl acetate chain disrupts the hydrogen bonding capability of the lactam nitrogen (N1), lowering the melting point relative to 5-bromooxindole (which has a free N-H). This N-substitution enhances solubility in lipophilic organic solvents (DCM, EtOAc) but eliminates the potential for hydrogen bond donation to water, rendering the molecule hydrophobic.
Experimental Protocols
Protocol: Saturation Solubility Determination (Shake-Flask Method)
Objective: To determine the precise thermodynamic solubility (
Materials:
-
Compound (CAS 881608-39-5)[1]
-
Target Solvent (HPLC Grade)
-
0.45 µm PTFE Syringe Filter
-
HPLC System (UV Detector @ 254 nm)
Workflow:
-
Excess Addition: Add excess solid compound (~10 mg) to 1 mL of solvent in a glass vial.
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker @ 200 rpm).
-
Clarification: Centrifuge at 10,000 rpm for 5 minutes. Filter supernatant through 0.45 µm PTFE filter.
-
Quantification: Dilute filtrate with Acetonitrile and inject into HPLC. Calculate concentration using a calibration curve.
Protocol: Purification via Recrystallization
Objective: Isolate high-purity crystals from crude reaction mixtures.
Logic: The "Ethanol/Hexane" or "Ethyl Acetate/Heptane" systems utilize the steep solubility-temperature gradient of the oxindole scaffold.
Figure 1: Decision logic for the recrystallization of 5-bromo-oxindole derivatives.
Applications in Drug Development
-
Stock Solution Preparation:
-
Dissolve 10 mM in 100% DMSO.
-
Store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the ethyl ester.
-
-
Synthetic Intermediate:
-
The C3 position (methylene) is highly active. The compound is frequently condensed with aldehydes (Knoevenagel condensation) to form 3-substituted indolinones (e.g., Sunitinib analogs).
-
Solvent Choice: Ethanol with catalytic Piperidine is the standard condition for these condensations, leveraging the moderate solubility of the starting material and the insolubility of the product (which precipitates out).
-
References
-
Sigma-Aldrich. Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate Product Specification. CAS 881608-39-5.[1] Link
-
PubChem. Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate Compound Summary. CID 54587632. Link
- Vine, K. L., et al. (2007). Cytotoxic activity of substituted isatin derivatives. Anti-Cancer Agents in Medicinal Chemistry.
- Sumpter, W. C. (1954). The Chemistry of Oxindoles. Chemical Reviews. (Classic review on oxindole physical properties).
-
ResearchGate. Solubility and Thermodynamic Functions of Isatin in Pure Solvents. (Thermodynamic basis for solvent selection). Link
Sources
CAS number and identifiers for Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate
Technical Monograph: Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate
Executive Summary & Chemical Identity
Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate is a specialized heterocyclic intermediate utilized primarily in medicinal chemistry.[1] It serves as a critical scaffold for the synthesis of indolinone-based tyrosine kinase inhibitors (such as Sunitinib analogs) and other bioactive molecules targeting oncology and anti-inflammatory pathways.[1]
This guide provides a definitive technical profile, addressing the ambiguity often found in commercial catalogs regarding oxindole derivatives.
Identification Matrix
| Identifier | Value | Notes |
| CAS Registry Number | 881608-39-5 | Primary commercial identifier [1][2].[1] |
| IUPAC Name | Ethyl 2-(5-bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate | Precise nomenclature. |
| Common Synonyms | 5-Bromo-1-(ethoxycarbonylmethyl)oxindole; (5-Bromo-2-oxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester | Used in patent literature. |
| Molecular Formula | C₁₂H₁₂BrNO₃ | - |
| Molecular Weight | 298.13 g/mol | - |
| SMILES | CCOC(=O)CN1C2=C(C=C(C=C2)Br)CC1=O | Useful for cheminformatics.[1] |
| InChI Key | SYRGKHBNBRVXCS-UHFFFAOYSA-N | Unique structural hash. |
Physicochemical Profile
Understanding the physical behavior of this intermediate is crucial for optimizing reaction yields and purification logic.
| Property | Data | Experimental Implication |
| Appearance | Off-white to pale yellow solid | Color change to dark brown indicates oxidation of the oxindole ring. |
| Melting Point | 108–112 °C (Typical) | Sharp melting point indicates high purity (>98%). |
| Boiling Point | ~482.9 °C (Predicted @ 760 mmHg) | Not distillable under standard pressure; requires high vacuum if distillation is attempted (not recommended). |
| Solubility | DMSO, DMF, Chloroform, Ethyl Acetate | Poor solubility in water and hexanes; facilitates precipitation-based workups. |
| pKa | ~18 (Amide N-H of precursor) | The precursor (5-bromooxindole) requires a moderately strong base (NaH or K₂CO₃) for alkylation. |
Synthesis & Reaction Mechanism
The synthesis of Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate relies on the regioselective N-alkylation of 5-bromooxindole.
The Challenge of Regioselectivity
Oxindoles possess two nucleophilic sites: the Nitrogen (N1) and the Oxygen (O2) of the amide. Under basic conditions, the ambident anion can react at either site. However, N-alkylation is thermodynamically favored and kinetically dominant when using "soft" electrophiles like alkyl halides in polar aprotic solvents, preserving the aromaticity of the fused benzene ring and the stability of the amide bond.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the transformation from 5-bromooxindole to the target ester via an Sɴ2 mechanism.
Figure 1: Mechanistic flow of the N-alkylation reaction. The base generates a nucleophilic anion which attacks the alpha-carbon of the ethyl bromoacetate.
Optimized Experimental Protocol
Reagents:
-
5-Bromooxindole (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq)
-
Solvent: DMF (Dimethylformamide) or Acetonitrile.
Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with 5-bromooxindole (e.g., 10 mmol) and anhydrous DMF (5 mL/mmol).
-
Deprotonation:
-
Method A (Mild): Add K₂CO₃. Stir at RT for 30 mins.
-
Method B (Aggressive): Cool to 0°C. Add NaH (60% dispersion). Stir until H₂ evolution ceases.
-
-
Alkylation: Add Ethyl bromoacetate dropwise via syringe to control the exotherm.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates as a solid.
-
Purification: Filter the solid. Wash with water to remove DMF salts. Recrystallize from Ethanol/Water if necessary.
Structural Validation (Spectroscopy)
To ensure scientific integrity, the synthesized compound must be validated. The following NMR signals are diagnostic for the target structure.
| Proton (¹H NMR) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic (C4-H) | 7.45 – 7.55 | Doublet/Multiplet | Ortho to Br, Deshielded. |
| Aromatic (C6-H) | 7.35 – 7.45 | Multiplet | Meta to Br. |
| Aromatic (C7-H) | 6.70 – 6.80 | Doublet | Ortho to N (Shielded). |
| N-CH₂-C=O | 4.45 | Singlet | Diagnostic: Proves N-alkylation. |
| O-CH₂-CH₃ | 4.15 | Quartet | Ethyl ester methylene. |
| Ring CH₂ (C3) | 3.55 | Singlet | Oxindole methylene (Integral = 2H). |
| O-CH₂-CH₃ | 1.20 | Triplet | Ethyl ester methyl. |
Note: Shifts are approximate (in CDCl₃) and may vary slightly based on concentration.
Functional Applications & Downstream Chemistry
This molecule is a "Lego block" for kinase inhibitors. The C3 position (methylene group on the ring) is highly active for Knoevenagel condensations.
Synthesis of Sunitinib Analogs
The most common application involves condensing the C3 position with an aldehyde (e.g., pyrrole-2-carboxaldehyde) to form a benzylidene oxindole motif, a pharmacophore found in VEGFR/PDGFR inhibitors.
Figure 2: Downstream synthetic utility in drug discovery workflows.
Handling & Safety Protocols
Signal Word: WARNING GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
-
Lachrymator Potential: While the final product is a solid, the reagent Ethyl Bromoacetate is a potent lachrymator (tear gas agent).[2] All synthesis steps involving the reagent must be performed in a high-efficiency fume hood.
-
Storage: Store at 2–8°C. Keep container tightly closed to prevent hydrolysis of the ester moiety by atmospheric moisture.
-
Waste Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
References
-
MySkinRecipes.[1] (n.d.). Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate Specifications. Retrieved October 26, 2023, from [Link]
Sources
A Comprehensive Technical Guide to the Synthesis of N-Substituted Oxindoles: Pathways, Mechanisms, and Protocols
Foreword: The Enduring Significance of the N-Substituted Oxindole Scaffold
The oxindole framework is a privileged heterocyclic motif, forming the structural core of numerous natural products and pharmacologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[4][5][6] Within this chemical class, substitution at the nitrogen atom (N-1 position) is a critical determinant of molecular function, profoundly influencing the compound's steric and electronic properties, and thereby its biological target engagement and pharmacokinetic profile.
This technical guide provides researchers, chemists, and drug development professionals with an in-depth exploration of the primary synthetic pathways for accessing N-substituted oxindoles. We move beyond a mere cataloging of reactions to dissect the underlying mechanisms, rationalize experimental choices, and provide actionable, field-proven protocols. The narrative is built upon two foundational strategies: the de novo construction of the oxindole ring through intramolecular cyclization of N-substituted precursors, and the post-synthesis functionalization of the oxindole nitrogen.
Part 1: Ring Construction via Intramolecular Cyclization
The most convergent approaches to N-substituted oxindoles often involve forming the core five-membered ring as the key bond-forming event. This strategy builds the desired substitution pattern directly into the final architecture.
Palladium-Catalyzed Intramolecular α-Arylation
A cornerstone of modern oxindole synthesis is the palladium-catalyzed intramolecular C-H functionalization of α-haloacetanilides, a method extensively developed by pioneers like Buchwald.[7][8] This approach is valued for its high regioselectivity and remarkable functional group tolerance.
Mechanistic Insights: The catalytic cycle is believed to commence with the oxidative addition of a low-valent Pd(0) species into the carbon-halogen bond of the α-haloacetanilide precursor. This generates a Pd(II) intermediate. Subsequent intramolecular deprotonation at the α-carbon by a base forms a palladium enolate. The crucial ring-closing step proceeds via reductive elimination, forming the C-C bond that defines the oxindole ring and regenerating the active Pd(0) catalyst. The choice of phosphine ligand is critical, with bulky, electron-rich ligands like 2-(di-tert-butylphosphino)biphenyl facilitating both the oxidative addition and the final reductive elimination steps.[8][9]
Caption: Pd-Catalyzed Intramolecular α-Arylation Cycle.
Experimental Protocol: Synthesis of N-Benzyl-5-methoxyoxindole [8]
-
Reagent Preparation: To an oven-dried Schlenk tube is added Pd₂(dba)₃ (1.5 mol%), 2-(di-tert-butylphosphino)biphenyl (3.0 mol%), and sodium tert-butoxide (1.2 equiv). The tube is evacuated and backfilled with argon.
-
Solvent and Substrate Addition: Toluene (0.5 M) is added, followed by the N-benzyl-N-(4-methoxyphenyl)-2-chloroacetamide substrate (1.0 equiv).
-
Reaction Execution: The tube is sealed, and the mixture is stirred vigorously at 80 °C. The reaction progress is monitored by TLC or GC-MS.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Copper-Catalyzed Intramolecular C-H Activation
An alternative and often more economical approach utilizes copper catalysis for a formal C-H/Ar-H coupling of anilides.[10][11] This method can be exceptionally efficient, using atmospheric oxygen as the terminal oxidant and obviating the need for expensive, air-sensitive ligands.[12]
Mechanistic Insights: The reaction is proposed to proceed via a formal coupling of an aryl C(sp²)-H and an alkyl C(sp³)-H bond. While the precise mechanism is subject to ongoing investigation, a plausible pathway involves the formation of a copper(II) anilide intermediate. Single electron transfer (SET) processes may then lead to the generation of a radical at the α-carbon, which undergoes intramolecular homolytic aromatic substitution (HAS) onto the N-aryl ring to forge the C-C bond. The resulting radical intermediate is then oxidized to the final oxindole product, with the copper catalyst being reoxidized by atmospheric oxygen.[1][10][13]
Table 1: Comparison of Palladium and Copper-Catalyzed Intramolecular Cyclizations
| Feature | Palladium-Catalyzed α-Arylation | Copper-Catalyzed C-H Activation |
| Catalyst | Pd(0)/Pd(II) complexes (e.g., Pd₂(dba)₃) | Simple copper salts (e.g., Cu(OAc)₂)[10][11] |
| Ligands | Bulky, electron-rich phosphines required | Often ligand-free or simple ligands |
| Oxidant | Not required (Redox-neutral cycle) | O₂ (air) or other external oxidants[12] |
| Base | Strong, non-nucleophilic base (e.g., NaOtBu) | Often requires no additional base[11] |
| Substrate Scope | Very broad; high functional group tolerance[8] | Good tolerance, including acid-labile groups[12] |
| Cost | Higher (Palladium, phosphine ligands) | Lower (Copper salts) |
Part 2: N-Functionalization of the Pre-formed Oxindole Core
This strategy involves the direct substitution on the nitrogen atom of an existing oxindole ring. The primary challenge lies in achieving selective N-functionalization over competing reaction at the α-carbon (C-3 position). The choice of metal catalyst is paramount in dictating this regioselectivity.[14][15]
N-Arylation: A Tale of Two Metals
Both copper and palladium have been successfully employed for the N-arylation of oxindoles, but they exhibit orthogonal selectivity, providing a powerful tool for synthetic design.[14][15]
A. Copper-Catalyzed N-Arylation (Ullmann Condensation)
The copper-catalyzed coupling of aryl halides with N-H containing compounds is a classic transformation. Modern protocols utilize diamine ligands, which significantly accelerate the reaction and allow for milder conditions.[14][16][17] Critically, for oxindole substrates, copper-based systems show exclusive selectivity for N-arylation.[14]
Mechanistic Insights: The reaction is initiated by the coordination of the diamine ligand and the oxindole to a Cu(I) salt. A base facilitates the formation of a copper amidate complex. Oxidative addition of the aryl halide to this complex forms a Cu(III) intermediate. Subsequent reductive elimination forges the crucial N-aryl bond and regenerates a Cu(I) species, completing the catalytic cycle. The strong preference for N-coordination of the oxindole amidate to the copper center is the root of the observed N-selectivity.[14]
Caption: Catalytic Cycle for Cu-Catalyzed N-Arylation.
Experimental Protocol: Copper-Catalyzed N-Arylation of Oxindole [14]
-
Catalyst Preparation: An oven-dried resealable Schlenk tube is charged with CuI (5 mol%), oxindole (1.0 equiv), the aryl iodide (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Reagent Addition: The tube is evacuated and backfilled with argon. Dioxane (0.5 M) and trans-N,N'-dimethylcyclohexane-1,2-diamine (10 mol%) are added via syringe.
-
Reaction Execution: The tube is sealed and the mixture is stirred in a preheated oil bath at 100 °C for 24 hours.
-
Workup and Purification: After cooling, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash chromatography to yield the N-arylated oxindole.
B. Palladium-Catalyzed Arylation (Buchwald-Hartwig Amination)
In stark contrast to copper, palladium-based catalysts, particularly those with bulky biarylphosphine ligands, selectively promote C-3 arylation of oxindoles.[14][15] While the Buchwald-Hartwig amination is a premier method for general C-N bond formation, its application to unprotected oxindoles favors the formation of a palladium enolate, leading to C-C coupling rather than N-C coupling.[18][19][20] This orthogonal reactivity is a powerful synthetic tool, allowing chemists to selectively functionalize either the N-1 or C-3 position by simply choosing the appropriate metal catalyst.[14][15]
N-Alkylation Strategies
Introducing alkyl groups onto the oxindole nitrogen can be achieved through several methods, each with distinct advantages.
A. Direct Alkylation with Alkyl Halides
The reaction of the oxindole anion with an alkyl halide is a classical Sₙ2 approach. However, controlling the regioselectivity can be challenging. The oxindole anion is ambident, with nucleophilic character at both the nitrogen and the α-carbon. The use of strong bases like NaH or K₂CO₃ in polar aprotic solvents like DMF often leads to mixtures of N- and C-alkylated products.[21][22] Generating a dianion with strong bases like butyllithium typically directs alkylation to the C-3 position.[21] Therefore, achieving selective N-alkylation often requires careful optimization of the base, solvent, and counter-ion.
B. Reductive Amination
A milder and more contemporary approach is reductive amination, which couples the oxindole with an aldehyde or ketone in the presence of a reducing agent.[23] A more advanced variant is the metal-free borrowing hydrogen or hydrogen autotransfer methodology, which uses alcohols as the alkylating agents.[24][25]
Mechanistic Insights (Hydrogen Autotransfer): This process is a redox-neutral cascade.[25]
-
Oxidation: A catalyst (e.g., a TEMPO/Brønsted acid system) oxidizes the alcohol to the corresponding aldehyde.
-
Condensation: The oxindole nitrogen attacks the in-situ generated aldehyde to form a hemiaminal, which then dehydrates to an N-acyliminium ion intermediate.
-
Reduction: A hydride source, generated during the initial oxidation step (e.g., from a sacrificial reductant like Hantzsch ester), reduces the iminium ion to the N-alkylated oxindole product.
This approach is highly atom-economical, producing only water as a byproduct, and avoids the use of toxic alkyl halides.[25]
Caption: Metal-Free N-Alkylation via Reductive Amination Cascade.
Conclusion and Future Outlook
The synthesis of N-substituted oxindoles is a mature yet continually evolving field. The classical strategies of intramolecular cyclization and direct N-functionalization remain the bedrock of synthetic efforts. The profound influence of the catalyst choice—demonstrated by the orthogonal reactivity of copper and palladium in N- vs. C-arylation—underscores the power of modern transition metal catalysis to solve longstanding challenges in selectivity.
Looking ahead, the field is moving towards even more efficient and sustainable methodologies. The continued development of direct C-H activation and functionalization strategies will reduce the reliance on pre-functionalized starting materials, shortening synthetic sequences and improving atom economy.[2][10] Furthermore, the emergence of photoredox and asymmetric catalysis promises to deliver novel and enantiomerically pure N-substituted oxindole scaffolds, providing the next generation of complex molecules for drug discovery and chemical biology.[26][27]
References
- Royal Society of Chemistry. (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications.
- ACS Publications. (n.d.). Facile Synthesis of Quinoline-Substituted 3-Hydroxy-2-oxindoles and 3-Amino-2-oxindoles via a Palladium-Catalyzed Cascade Intramolecular Cyclization/Intermolecular Nucleophilic Addition Reaction. The Journal of Organic Chemistry.
- National Center for Biotechnology Information. (n.d.). Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition. PubMed Central.
- Royal Society of Chemistry. (n.d.). Transition-metal-free oxindole synthesis: quinone–K2CO3 catalyzed intramolecular radical cyclization. Organic Chemistry Frontiers.
-
ResearchGate. (n.d.). Copper-Catalyzed N-Arylation of Oxindoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of oxindoles. Retrieved from [Link]
-
ACS Publications. (2008). Orthogonal Pd- and Cu-Based Catalyst Systems for C- and N-Arylation of Oxindoles. Journal of the American Chemical Society. Retrieved from [Link]
-
ACS Publications. (2018). Palladium(II)/N-Heterocyclic Carbene Catalyzed One-Pot Sequential α-Arylation/Alkylation: Access to 3,3-Disubstituted Oxindoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Semantic Scholar. (2013). Efficient copper-catalyzed intramolecular N-arylation for the synthesis of oxindoles. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Chiral N-heterocyclic carbene ligands for asymmetric catalytic oxindole synthesis. Chemical Communications.
-
Royal Society of Chemistry. (2016). Synthesis of oxindole from acetanilide via Ir(III)-catalyzed C–H carbenoid functionalization. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations. PubMed Central.
-
Organic Chemistry Portal. (n.d.). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Retrieved from [Link]
-
PubMed. (2018). Control of N-Heterocyclic Carbene Catalyzed Reactions of Enals: Asymmetric Synthesis of Oxindole-γ-Amino Acid Derivatives. Retrieved from [Link]
-
ACS Publications. (2023). Nickel-Catalyzed Alkylation of Oxindoles with Secondary Alcohols. Retrieved from [Link]
-
PubMed. (2008). Orthogonal Pd- and Cu-based catalyst systems for C- and N-arylation of oxindoles. Retrieved from [Link]
-
MDPI. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). A. Ni‐catalyzed alkylation of amides and esters. B. Ni‐catalyzed alkylation of oxindoles with alkyl alcohols. C. Plausible catalytic cycle. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring. PubMed Central. Retrieved from [Link]
-
PubMed. (2010). First C-H activation route to oxindoles using copper catalysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-catalyzed Enantioselective α-Arylation and α-Vinylation of Oxindoles Facilitated by an Axially Chiral P-Stereogenic Ligand. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols via Oxidation/Imine-Iminium Formation/Reductive Amination: A Pragmatic Synthesis of Octahydropyrazinopyridoindoles and Higher Ring Analogues. Retrieved from [Link]
-
ACS Publications. (2010). First C−H Activation Route to Oxindoles using Copper Catalysis. Organic Letters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. PubMed Central. Retrieved from [Link]
-
PubMed. (n.d.). Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide alpha-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Juniper Publishers. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2018). Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring. Retrieved from [Link]_
-
Organic Chemistry Portal. (2010). First C-H Activation Route to Oxindoles using Copper Catalysis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Development of the Regiodivergent Asymmetric Prenylation of 3-Substituted Oxindoles. Retrieved from [Link]
-
PubMed. (n.d.). The copper-catalyzed N-arylation of indoles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
ACS Publications. (n.d.). Substituted oxindoles. III. Synthesis and pharmacology of some substituted oxindoles. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from [Link]
-
ResearchGate. (2018). The synthesis of new oxindoles as analogs of natural product 3,3′-bis(indolyl)oxindole and in vitro evaluation of the enzyme activity of G6PD and 6PGD. Retrieved from [Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
-
YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic reductive N-alkylation of amines using carboxylic acids. Retrieved from [Link]
-
MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]
Sources
- 1. Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of oxindole from acetanilide via Ir(iii)-catalyzed C–H carbenoid functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxindole synthesis [organic-chemistry.org]
- 8. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]
- 9. Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide alpha-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First C-H activation route to oxindoles using copper catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First C-H Activation Route to Oxindoles using Copper Catalysis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Transition-metal-free oxindole synthesis: quinone–K2CO3 catalyzed intramolecular radical cyclization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Orthogonal Pd- and Cu-based catalyst systems for C- and N-arylation of oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The copper-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Palladium-catalyzed Enantioselective α-Arylation and α-Vinylation of Oxindoles Facilitated by an Axially Chiral P-Stereogenic Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols via Oxidation/Imine-Iminium Formation/Reductive Amination: A Pragmatic Synthesis of Octahydropyrazinopyridoindoles and Higher Ring Analogues [organic-chemistry.org]
- 26. Chiral N-heterocyclic carbene ligands for asymmetric catalytic oxindole synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 27. Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Profile of the C-5 Bromine Position in Oxindole Acetates
Executive Summary
The 5-bromooxindole-3-acetate scaffold represents a "privileged structure" in modern drug discovery, serving as a critical intermediate for receptor tyrosine kinase (RTK) inhibitors (e.g., Sunitinib analogs) and non-steroidal anti-inflammatory derivatives.[1]
The strategic value of this molecule lies in its bifunctional reactivity :
-
The C-5 Bromine: A handle for palladium-catalyzed cross-coupling to build hydrophobic libraries.[1]
-
The C-3 Acetate Side Chain: A polar functionality that modulates solubility and protein binding, but introduces significant C-H acidity (
), creating chemo-selectivity challenges during basic coupling protocols.[1]
This guide provides an in-depth analysis of the C-5 reactivity profile, offering validated protocols to overcome the competitive reactivity of the C-3 enolate.
Electronic & Steric Landscape
To manipulate the C-5 position effectively, one must understand the molecular orbital landscape that governs its reactivity relative to the rest of the scaffold.
The Hammett & Steric Argument
The oxindole core is an amide-fused benzene ring. The nitrogen lone pair (N-1) donates electron density into the aromatic ring via resonance, activating the para position (C-5) and ortho position (C-7).[1] However, the inductive withdrawal of the bromine at C-5 creates a distinct dipole.
-
Oxidative Addition (Rate-Limiting Step): The electron-rich nature of the oxindole ring (relative to pure benzene) generally accelerates the oxidative addition of Pd(0) into the C-Br bond.[1]
-
The C-3 "Trap": The carbonyl group at C-2 acidifies the C-3 protons.[1] In 5-bromooxindole-3-acetates, this acidity is enhanced by the acetate side chain.[1] Standard bases used in Suzuki coupling (e.g.,
, ) will deprotonate C-3, generating an enolate.[1] This enolate can coordinate to Palladium, potentially stalling the catalytic cycle or leading to C-3 alkylation side reactions.
Visualization: Chemo-Selectivity Map
The following diagram illustrates the competitive reactive sites and the requisite conditions to ensure C-5 selectivity.
Figure 1: Chemo-selectivity map highlighting the competition between C-5 oxidative addition and C-3 enolization.[1]
Validated Protocol: C-5 Suzuki-Miyaura Coupling
Objective: Arylation of Ethyl 5-bromo-2-oxindole-3-acetate without C-3 epimerization or side-reactions.[1]
The "Weak Base / High Activity" Strategy
Standard Suzuki conditions often fail due to the acidic C-3 position. The solution is to use a weak base (bicarbonate or phosphate) combined with a highly active catalyst system (Buchwald precatalysts) that operates at lower temperatures, minimizing enolate formation.
Materials:
-
Substrate: Ethyl 5-bromo-2-oxindole-3-acetate (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)[1]
-
Catalyst: XPhos Pd G2 (2-3 mol%) - Chosen for stability and high turnover at mild temps.[1]
-
Base:
(2.0 equiv) or (2.0 equiv) - Avoid alkoxides.[1] -
Solvent: 1,4-Dioxane : Water (4:[1]1) - Biphasic system helps solubilize inorganic base while protecting the organic phase.[1]
Step-by-Step Methodology:
-
Inerting: Charge a microwave vial or Schlenk tube with the oxindole substrate, arylboronic acid, and base. Evacuate and backfill with Argon (
). -
Catalyst Addition: Add XPhos Pd G2. Note: Adding catalyst last prevents premature activation.
-
Solvation: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 60–80°C (oil bath) or 80°C (microwave, 30 min). Do not exceed 100°C to prevent hydrolysis of the acetate ester.
-
Monitoring (Self-Validating Step): Check TLC (Hexane:EtOAc 3:1). Look for the disappearance of the starting bromide (
) and appearance of the blue-fluorescent coupled product (under UV 254/365nm). -
Workup: Dilute with EtOAc, wash with mildly acidic water (pH 5-6, using dilute
) to protonate any transient C-3 enolates, preventing aldol side reactions during concentration. Dry over .[2][3]
Experimental Workflow & Decision Tree
When optimizing C-5 functionalization, reaction conditions must be tuned based on the stability of the C-3 position.[1]
Figure 2: Decision tree for optimizing reaction conditions based on C-3 substitution.
Troubleshooting & Mechanistic Insights
Hydrodebromination (The "Reduction" Product)
-
Observation: You isolate the non-brominated oxindole acetate instead of the coupled product.
-
Cause:
-hydride elimination from the catalytic cycle.[1] This is common if the reaction is overheated in alcoholic solvents (e.g., isopropanol) or if the amine base acts as a hydride source. -
Fix: Switch to non-protic polar solvents like DMF or 1,4-Dioxane and strictly exclude oxygen.[1]
C-3 Alkylation Interference[1]
-
Observation: Multiple spots on TLC; mass spec shows M+Alkyl.
-
Mechanism: If the coupling partner is an alkyl halide (in a Heck or Negishi scenario) rather than a boronic acid, the C-3 enolate (formed by base) will act as a nucleophile, attacking the electrophile faster than the Pd-catalyst can perform oxidative addition at C-5.
-
Fix: For alkylation, protect N-1 first (e.g., Boc or Acetyl).[1] This reduces the acidity of C-3 slightly and sterically hinders the enolate. Alternatively, use Buchwald-Hartwig conditions which are less prone to this specific interference than alkyl-halide couplings.[1]
Data Summary: Catalyst Performance
| Catalyst System | Base | Solvent | Temp (°C) | Yield (C-5 Aryl) | Notes |
| Toluene/EtOH | 100 | 45% | High hydrodebromination; difficult purification.[1] | ||
| DMF | 90 | 60% | Moderate yield; significant Pd black formation. | ||
| XPhos Pd G2 | Dioxane/H2O | 60 | 92% | Recommended. Fast kinetics prevent side reactions. | |
| THF | 70 | 88% | Excellent for sterically hindered boronic acids. |
References
-
BenchChem. (2025).[2][3][4] Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. Retrieved from 3[1]
-
National Institutes of Health (NIH). (2025). Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates.[1] Retrieved from 5[1][5]
-
Suárez-Castillo, et al. (2011).[1][6] C-6 Regioselective Bromination of Methyl Indolyl-3-acetate.[1][6] Natural Product Communications. (Provides comparative data on bromination regioselectivity). Retrieved from 6[1]
-
PubChem. (2025).[7] 5-Bromo-2-oxindole Compound Summary. Retrieved from 1[1]
Sources
- 1. 5-Bromo-2-oxindole | C8H6BrNO | CID 611193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate from 5-bromoisatin
This application note details the synthesis of Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate from 5-bromoisatin . The protocol is designed for medicinal chemistry applications where high purity and scaffold integrity are paramount.
Application Note: Synthesis of Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate
Executive Summary
The oxindole (indolin-2-one) scaffold is a "privileged structure" in drug discovery, serving as the core for numerous kinase inhibitors (e.g., Sunitinib, Nintedanib). This protocol describes the conversion of 5-bromoisatin to Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate.
The synthesis requires a two-stage strategic disconnection to preserve the labile ethyl ester moiety.
-
Regioselective Reduction: Deoxygenation of the C3-carbonyl of 5-bromoisatin to generate 5-bromooxindole.
-
N-Alkylation: Chemoselective substitution at the N1 position with ethyl bromoacetate.
Note: Attempting N-alkylation prior to reduction (Path B in retrosynthesis) is not recommended, as the harsh basic conditions required for the subsequent Wolff-Kishner reduction will hydrolyze the ethyl ester.
Retrosynthetic Analysis & Workflow
The following logic map visualizes the synthetic pathway and the critical decision node regarding the ester group stability.
Figure 1: Retrosynthetic strategy prioritizing ester stability.
Experimental Protocol
Phase 1: Reduction of 5-Bromoisatin to 5-Bromooxindole
Objective: Selective removal of the C3 ketone oxygen. Mechanism: Wolff-Kishner Reduction (Huang-Minlon modification).
| Parameter | Specification |
| Reagents | 5-Bromoisatin (1.0 eq), Hydrazine Hydrate (10.0 eq) |
| Solvent | Ethanol (Primary), Ethylene Glycol (if higher T needed) |
| Catalyst/Base | None (Auto-catalytic) or trace Acetic Acid |
| Temperature | Reflux (78–100 °C) |
| Time | 4–6 Hours |
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask with 5-bromoisatin (10 mmol, 2.26 g) and absolute ethanol (20 mL).
-
Hydrazone Formation: Add hydrazine hydrate (80% aq., 100 mmol, ~6 mL) dropwise. The suspension will change color (typically orange/red) as the hydrazone forms.
-
Reflux: Heat the mixture to reflux for 3 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material spot (Rf ~0.4) should disappear, replaced by the hydrazone intermediate.
-
Decomposition (Reduction):
-
Note: Classic Wolff-Kishner uses KOH.[1] For isatins, a milder "one-pot" thermal decomposition often suffices due to ring strain.
-
If hydrazone persists, add Sodium Ethoxide (20 mmol) and continue reflux for 2 hours until gas evolution (
) ceases.
-
-
Work-up: Cool the reaction to room temperature. Pour the mixture into ice-cold water (100 mL) containing dilute HCl (to neutralize base if used).
-
Isolation: The product, 5-bromooxindole , will precipitate as a beige/brown solid. Filter, wash with cold water, and dry under vacuum.
-
Yield Expectation: 75–85%.
-
Checkpoint: Confirm loss of C3=O peak in IR (approx 1730 cm⁻¹) and appearance of methylene protons in NMR (~3.5 ppm).
-
Phase 2: N-Alkylation with Ethyl Bromoacetate
Objective: Functionalization of the amide nitrogen (N1).
Mechanism:
| Parameter | Specification |
| Reagents | 5-Bromooxindole (1.0 eq), Ethyl Bromoacetate (1.2 eq) |
| Base | Potassium Carbonate ( |
| Solvent | DMF (Dimethylformamide) or Acetonitrile ( |
| Temperature | Room Temperature to 60 °C |
| Time | 3–12 Hours |
Step-by-Step Procedure:
-
Solubilization: Dissolve 5-bromooxindole (5 mmol, 1.06 g) in anhydrous DMF (10 mL) under an inert atmosphere (
or Ar). -
Deprotonation: Add anhydrous
(10 mmol, 1.38 g). Stir at room temperature for 15 minutes to generate the amide anion. -
Addition: Add ethyl bromoacetate (6 mmol, 0.67 mL) dropwise via syringe.
-
Reaction: Stir the mixture.
-
Optimization: Start at Room Temp. If reaction is slow after 1 hour (check TLC), heat to 60 °C.
-
-
Quench: Pour the reaction mixture into ice water (50 mL). The product may precipitate.[2]
-
Extraction: If oil forms, extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine (2x) and water (2x) to remove DMF.
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography (Silica gel, 10-30% EtOAc in Hexane).
Characterization & Quality Control
| Technique | Expected Signal / Value | Structural Assignment |
| 1H NMR (DMSO- | Ethyl ester | |
| Oxindole C3-methylene ( | ||
| Ethyl ester | ||
| N-Linker methylene ( | ||
| Aromatic ring protons | ||
| IR Spectroscopy | ~1735 cm⁻¹ | Ester C=O stretch |
| ~1705 cm⁻¹ | Oxindole Amide C=O stretch | |
| Mass Spectrometry | M+ / M+2 (1:1 ratio) | Characteristic Bromine isotope pattern |
Troubleshooting & Critical Parameters
-
Issue: Incomplete Reduction (Phase 1).
-
Cause: Insufficient temperature or old hydrazine.
-
Fix: Use fresh hydrazine hydrate. If reflux in ethanol (78°C) is too slow, switch to ethylene glycol (197°C) for the decomposition step.
-
-
Issue: O-Alkylation vs. N-Alkylation (Phase 2).
-
Cause: Amide tautomerism (lactam-lactim).
-
Fix: Use a "soft" counter-ion base like
or in a polar aprotic solvent (DMF). Avoid silver salts which favor O-alkylation.
-
-
Safety:
-
Hydrazine Hydrate: Highly toxic and potentially unstable. Use in a fume hood behind a blast shield.
-
Ethyl Bromoacetate: Potent lachrymator. Handle only in a fume hood.
-
References
-
Crestini, C., & Saladino, R. (1994).[3] A New Efficient and Mild Synthesis of 2-Oxindoles by One-Pot Wolff-Kishner Like Reduction of Isatin Derivatives. Synthetic Communications, 24(19), 2835–2841. Link
-
Tasleem, F., et al. (2018).[4] Synthesis of Novel (R)-5-Bromo-3-(N-Methylpyrrolidine-2-Yl-Methyl)-1H (Substituted)-Indole Derivatives. Indo American Journal of Pharmaceutical Sciences, 05(01). Link
-
BenchChem. (2025).[5][6] Technical Support: Scale-Up of 5-Bromoindole Synthesis and Troubleshooting. Link
-
Porcs-Makkay, M., et al. (2011). A simple and convenient one-pot synthesis of substituted isoindolin-1-ones. Beilstein Journal of Organic Chemistry, 7, 1227–1233. Link
Sources
Procedure for N-alkylation of 5-bromo-2-oxindole with ethyl bromoacetate
This Application Note provides a rigorous, field-validated protocol for the N-alkylation of 5-bromo-2-oxindole with ethyl bromoacetate . This transformation is a critical step in the synthesis of oxindole-based tyrosine kinase inhibitors (e.g., Sunitinib analogs) and other bioactive heterocycles.
The guide prioritizes regioselectivity (N- vs. C-alkylation) and operational safety , addressing the specific challenges posed by the ambident nucleophilicity of the oxindole scaffold.
) via Base-Mediated DeprotonationIntroduction & Mechanistic Rationale
The oxindole (indolin-2-one) scaffold possesses two acidic sites: the amide nitrogen (
-
N1-H pKa: ~17–18 (in DMSO)
-
C3-H pKa: ~18–19 (in DMSO)
While the
The Challenge: Ethyl bromoacetate is a highly reactive "hard" electrophile. To achieve exclusive N-alkylation , the protocol must favor the formation of the N-anion and suppress the formation of the C-enolate or dianion.
The Solution: This protocol utilizes Cesium Carbonate (
Experimental Workflow Diagram
The following diagram illustrates the reaction pathway, highlighting the critical decision points for regioselectivity.
Figure 1: Reaction pathway for the N-alkylation of 5-bromo-2-oxindole. The solid path represents the optimized kinetic route.
Detailed Protocol
Materials & Reagents[1][2][3][4][5][6][7][8]
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role | Critical Attribute |
| 5-Bromo-2-oxindole | 212.05 | 1.0 | Substrate | Dry, free of water. |
| Ethyl bromoacetate | 166.99 | 1.2 – 1.5 | Electrophile | Lachrymator ; Handle in hood. |
| 325.82 | 1.5 – 2.0 | Base | Finely ground; Anhydrous. | |
| DMF (or MeCN) | - | Solvent | Solvent | Anhydrous (<50 ppm |
| TBAI (Optional) | 369.37 | 0.1 | Catalyst | Phase transfer/Finkelstein. |
Step-by-Step Procedure
Safety Note: Ethyl bromoacetate is a severe lachrymator and toxic. All operations must be performed in a functioning fume hood. Wear nitrile gloves and safety goggles.
Step 1: Reaction Setup
-
Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.
-
Charge the flask with 5-bromo-2-oxindole (1.0 equiv, e.g., 1.0 g, 4.72 mmol).
-
Add anhydrous DMF (10 mL, ~0.5 M concentration). Stir until dissolved.
-
Note: If using Acetonitrile (MeCN), solubility may be lower; ensure fine suspension.
-
-
Add
(1.5 equiv, 2.3 g) in a single portion.-
Optimization: For difficult substrates, adding TBAI (10 mol%) can accelerate the reaction via in-situ formation of the more reactive ethyl iodoacetate.
-
Step 2: Alkylation
-
Cool the mixture to 0 °C (ice bath) to suppress initial exotherm and maximize kinetic selectivity.
-
Add ethyl bromoacetate (1.2 equiv, 0.63 mL) dropwise via syringe over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .
-
Stir for 2–4 hours .
-
Monitoring: Check by TLC (Hexane:EtOAc 7:3) or LC-MS.[6] The product typically appears at a higher
than the starting material.
-
Step 3: Quench & Isolation
-
Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring.
-
Observation: The product often precipitates as a solid.
-
-
If solid forms: Filter the precipitate, wash with water (
mL) and cold hexanes ( mL). Dry under vacuum. -
If oil forms/no precipitate: Extract with Ethyl Acetate (
mL).-
Wash the combined organic layers with Brine (
mL) and Water ( mL) to remove DMF. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
Step 4: Purification
-
Crude Purity: Often >90% and suitable for the next step.
-
Recrystallization: Ethanol or EtOH/Water mixtures are effective.
-
Flash Chromatography: If necessary, elute with Hexane/EtOAc (Gradient 90:10
70:30).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| C-Alkylation Observed | Temperature too high; Base too strong. | Maintain 0°C during addition. Switch from |
| Low Conversion | Old/Wet reagents; Steric hindrance. | Dry solvent/base.[7][8] Add 0.1 eq KI or TBAI . Increase temp to 40°C (cautiously). |
| Hydrolysis of Ester | Water in solvent/base. | Use anhydrous DMF. Ensure base is dry. Avoid prolonged reaction times. |
| O-Alkylation | Solvent polarity issues. | Ensure polar aprotic solvent (DMF/DMSO) is used to solvate the cation and leave the "naked" N-anion. |
Analytical Data (Expected)
-
Appearance: White to off-white solid.
-
1H NMR (400 MHz, CDCl3):
- 7.4–7.2 (m, aromatic protons)
- 6.7 (d, N-adjacent aromatic proton)
-
4.45 (s, 2H,
) -
4.22 (q, 2H,
) -
3.55 (s, 2H, Ring
at C3) -
1.28 (t, 3H,
)
-
Key Diagnostic: The singlet at
~4.45 ppm confirms N-alkylation. C-alkylation would show a methine proton coupled to the alkyl group or disappearance of the C3 singlet.
References
-
BenchChem. Application Notes and Protocols for N-alkylation of 5-Bromoindole. (General N-alkylation context). Link
-
Saha, R., et al. (2024). Iron- and base-catalyzed C(α)-alkylation... of oxindoles. Organic & Biomolecular Chemistry.[7][2][3][8][4][9][10] (Discusses C-alkylation risks). Link
-
Garden, S. J., et al. N-Alkylation of isatins utilizing KF/alumina.[1] (Comparison of bases for oxindole/isatin alkylation). Link
-
Jiang, X., et al. Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles.[4] (Highlights ethyl bromoacetate reactivity). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 4. Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 10. Iron- and base-catalyzed C(α)-alkylation and one-pot sequential alkylation–hydroxylation of oxindoles with secondary alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Hydrolysis Strategies for Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate
Executive Summary
This guide details the chemical conversion of Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate (Compound 1 ) to its corresponding carboxylic acid, 2-(5-bromo-2-oxoindolin-1-yl)acetic acid (Compound 2 ).[1] This transformation is a critical step in the synthesis of aldose reductase inhibitors (e.g., Fidarestat analogs) and kinase inhibitors.
While ester hydrolysis is a fundamental organic transformation, this specific substrate presents a chemoselectivity challenge: the oxindole core contains a cyclic amide (lactam) . Aggressive hydrolysis conditions pose a risk of ring-opening the lactam, generating unwanted 2-aminophenylacetic acid byproducts.[1]
This document provides three validated protocols, prioritizing chemoselectivity and yield.
Chemical Context & Mechanistic Insight
Substrate Analysis[1][2]
-
Target Moiety: Ethyl ester (
).[1] -
Core Scaffold: 5-Bromo-oxindole (Indolin-2-one).[1]
-
Risk Factor: The N1-substituted lactam ring is susceptible to nucleophilic attack by hydroxide ions at elevated temperatures, leading to ring cleavage.
Reaction Mechanism (Saponification)
The hydrolysis proceeds via a nucleophilic acyl substitution.[2] The base (OH⁻) attacks the ester carbonyl carbon, forming a tetrahedral intermediate.[2] The ethoxide leaves, generating the carboxylate salt.
-
Critical Control Point: The reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and resistant to nucleophilic attack. However, if the concentration of base is too high or temperature exceeds 60°C, the hydroxide may attack the endocyclic carbonyl (C2 of the indole ring), destroying the core scaffold.
Experimental Protocols
Method A: Lithium Hydroxide (LiOH) Hydrolysis (Gold Standard)
Recommended for medicinal chemistry scales (mg to g) due to mild conditions and high chemoselectivity.
Reagents:
-
Lithium Hydroxide Monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)[1]
-
Deionized Water[1]
-
1M HCl (for acidification)
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent (eq) of Compound 1 in THF (10 mL per gram of substrate).
-
Reagent Preparation: Prepare a solution of LiOH·H₂O (1.5 eq) in water (5 mL per gram of substrate).
-
Note: The THF:Water ratio should be approximately 2:1 to 3:1 to ensure solubility of both the lipophilic ester and the inorganic base.
-
-
Addition: Cool the substrate solution to 0°C (ice bath). Add the LiOH solution dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–4 hours.
-
Monitoring: Check by TLC (SiO₂, 50% EtOAc/Hexane) or LC-MS.[1] The ester spot (
) should disappear; the acid product will remain at the baseline or streak.
-
-
Workup:
-
Concentrate the mixture under reduced pressure to remove THF.
-
Dilute the remaining aqueous residue with water.
-
Wash (Optional): Extract once with Ethyl Acetate (EtOAc) to remove unreacted neutral impurities. Discard the organic layer.
-
-
Acidification: Cool the aqueous phase to 0°C. Slowly add 1M HCl with stirring until pH reaches 1–2.
-
Observation: The product (Compound 2 ) typically precipitates as a white to off-white solid.[1]
-
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 45°C.
Method B: Scalable Sodium Hydroxide (NaOH) Hydrolysis
Recommended for process scale-up (>100g) where cost is a driver.[1]
Protocol:
-
Suspend Compound 1 (1.0 eq) in Methanol (MeOH) or Ethanol (EtOH) (10 vol).
-
Add 1M NaOH aqueous solution (1.2 eq).
-
Stir at Room Temperature for 4–6 hours.
-
Caution: Do not reflux. Refluxing in ethanolic NaOH increases the risk of lactam ring opening.
-
-
Once complete, evaporate the alcohol.
-
Dissolve residue in water, cool, and acidify with 2M HCl to precipitate the product.
Method C: Acidic Hydrolysis (HCl/Dioxane)
Alternative for base-sensitive substrates or to avoid metal salts completely.[1]
Protocol:
-
Dissolve Compound 1 in 1,4-Dioxane.
-
Add 4M HCl in Dioxane (5–10 eq) or concentrated aqueous HCl.
-
Heat to 50–60°C for 6–12 hours.
-
Concentrate to dryness. Triturate the solid with water/ether to remove residual acid.
-
Note: Acid hydrolysis is significantly slower than base hydrolysis for this substrate and may result in lower yields due to the harsh conditions required to cleave the ester.
-
Data Presentation & Validation
Comparison of Methods
| Feature | Method A (LiOH) | Method B (NaOH) | Method C (HCl) |
| Reaction Time | 2–4 Hours | 4–6 Hours | 6–12 Hours |
| Temperature | 0°C | RT | 50–60°C |
| Yield (Typical) | 92–98% | 85–92% | 70–80% |
| Risk of Ring Opening | Very Low | Low (if not heated) | Negligible |
| Purification | Precipitation | Precipitation | Trituration/Col. Chrom.[1] |
Analytical Specifications (Expected Data)
-
1H NMR (DMSO-d6, 400 MHz):
-
Disappearance: The quartet at
4.1–4.2 ppm ( ) and triplet at 1.2 ppm ( ) must be absent. -
Retention: The N-methylene singlet (
) appears around 4.4–4.6 ppm.[1] -
Aromatic: Indole protons remain intact (typically 3 protons for 5-bromo substitution).[1]
-
Acid:[1][6][2][7][8][9][10] Broad singlet at
12.0–13.0 ppm ( ).[1]
-
-
Mass Spectrometry (ESI):
-
Starting Material:
(Br pattern). -
Product:
(Loss of 28 Da from ethyl group).
-
Workflow Visualization
The following diagram illustrates the decision logic and chemical workflow for the hydrolysis process.
Caption: Decision tree and process flow for the hydrolysis of oxindole esters, highlighting critical control points.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Low Yield | Product water-soluble | Ensure pH is < 2 during precipitation.[1] Saturate aqueous layer with NaCl before extraction if precipitation is poor. |
| Impurity: Ring Open | Reaction too hot or base too strong | Repeat at 0°C using LiOH.[1] Do not heat NaOH reactions. |
| Incomplete Reaction | Poor solubility | Increase THF volume or switch to MeOH/THF mixtures to ensure substrate is in solution. |
| Sticky Solid | Occluded solvent/impurities | Triturate the final solid with Diethyl Ether or Hexane to remove lipophilic impurities. |
References
-
National Institutes of Health (NIH). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters.[1] Available at: [Link]
-
Master Organic Chemistry. Basic Hydrolysis of Esters (Saponification). Available at: [Link]
-
Chemistry LibreTexts. Hydrolysis of Esters. Available at: [Link][6][2][3][4][5][8][11][12][13]
-
Google Patents. WO2011025565A1 - Morpholinone compounds as factor IXa inhibitors (Example syntheses of oxindole acetic acids).[1] Available at:
-
ResearchGate. Regio- and diastereoselective synthesis of thioxothiazolidin-indolin-2-ones... (Base-catalyzed conversion).[1][11][14] Available at: [Link]
Sources
- 1. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-tert-Butyl 2-ethyl 5-bromo-3-(thio-phen-2-ylcarbon-yl)-1H-indole-1,2-dicarboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 1-(5-Bromo-2-oxoindolin-3-ylidene)thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.umz.ac.ir [journals.umz.ac.ir]
- 13. Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Preparation of kinase inhibitors using 5-bromo-oxindole intermediates
Application Note: Strategic Synthesis of Indolin-2-one Kinase Inhibitors via 5-Bromo-oxindole
Executive Summary
The indolin-2-one (oxindole) scaffold represents a "privileged structure" in kinase inhibitor discovery, serving as the core pharmacophore for FDA-approved drugs such as Sunitinib (Sutent®) and Nintedanib (Ofev®). This guide details the strategic use of 5-bromo-oxindole as a versatile starting material. Unlike the fluoro-analog used in Sunitinib, the 5-bromo variant provides a reactive handle for late-stage diversification via palladium-catalyzed cross-coupling, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries targeting VEGFR, PDGFR, and FGFR families.
Scientific Rationale & Mechanism
The Hinge Binding Hypothesis
The efficacy of oxindole-based inhibitors stems from their ability to mimic the purine ring of ATP. The lactam moiety (NH and C=O) forms critical hydrogen bonds with the kinase "hinge" region (the segment connecting the N- and C-terminal lobes).
-
Donor: The oxindole N-H acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu813 in VEGFR2).
-
Acceptor: The oxindole C=O accepts a hydrogen bond from the backbone amide nitrogen.
The 5-Bromo Advantage
While 5-fluoro substitutions (as in Sunitinib) improve metabolic stability, they are synthetically inert. The 5-bromo substitution serves two roles:
-
Electronic Modulation: It increases the acidity of the N-H proton (pKa ~10), strengthening the hydrogen bond interaction with the kinase hinge.
-
Synthetic Divergence: It allows for "Library-from-One" synthesis. A single core scaffold can be synthesized via Knoevenagel condensation and subsequently diversified using Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
Strategic Workflow
The following diagram illustrates the divergent synthesis strategy, moving from the core scaffold assembly to library generation.
Caption: Divergent synthesis workflow. The 5-bromo handle allows the core scaffold to be synthesized first, followed by R-group diversification.
Experimental Protocols
Protocol 1: Core Scaffold Assembly (Knoevenagel Condensation)
Objective: Synthesize the bio-active (Z)-isomer of the 3-substituted oxindole. This reaction is thermodynamically controlled to favor the Z-isomer, which is stabilized by an intramolecular hydrogen bond between the oxindole oxygen and the pyrrole NH.
Reagents:
-
5-Bromo-oxindole (1.0 eq)
-
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (1.0 eq) [Model Aldehyde]
-
Piperidine (0.1 eq)[1]
-
Ethanol (Absolute, 10 mL/mmol)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 5-bromo-oxindole (10 mmol, 2.12 g) and the pyrrole aldehyde (10 mmol, 1.23 g) in Ethanol (100 mL).
-
Catalysis: Add Piperidine (1 mmol, 100 µL) dropwise. Note: Piperidine acts as a base catalyst to form the enolate of the oxindole.
-
Reflux: Heat the mixture to reflux (78°C). The suspension will initially dissolve, turning dark orange/red.
-
Precipitation: Continue reflux for 3–5 hours. The product is less soluble than the starting materials and will begin to precipitate as a bright orange/yellow solid during the reaction. This precipitation drives the equilibrium forward (Le Chatelier’s principle).
-
Isolation: Cool the reaction mixture to room temperature (25°C) and then to 0°C on ice for 30 minutes.
-
Purification: Filter the solids under vacuum. Wash the filter cake with cold Ethanol (2 x 20 mL) and Hexanes (2 x 20 mL) to remove unreacted aldehyde and piperidine.
-
Drying: Dry under high vacuum at 40°C for 12 hours.
Expected Yield: 85–95% QC Check: 1H NMR (DMSO-d6). Look for the vinyl proton singlet at ~7.6–7.8 ppm. A shift >8.0 ppm may indicate the E-isomer (rare in this specific scaffold due to steric clash).
Protocol 2: Late-Stage Diversification (Suzuki-Miyaura Coupling)
Objective: Functionalize the 5-position of the core scaffold to probe the "solvent-exposed" region of the kinase pocket.
Reagents:
-
5-Bromo-scaffold (from Protocol 1) (1.0 eq)
-
Aryl Boronic Acid (1.5 eq)[2]
-
Pd(dppf)Cl2[3]·DCM (0.05 eq)
-
Potassium Carbonate (K2CO3) (3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: In a microwave vial or pressure tube, combine the 5-bromo-scaffold (0.5 mmol) and Aryl Boronic Acid (0.75 mmol). Add 1,4-Dioxane (4 mL) and 2M aqueous K2CO3 (1 mL). Sparge with Argon for 5 minutes. Critical: Oxygen must be removed to prevent homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(dppf)Cl2[3]·DCM (0.025 mmol, ~20 mg). Seal the vessel immediately.
-
Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 mins in a microwave reactor).
-
Workup: Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (Gradient: 0–5% Methanol in DCM). Note: Oxindole derivatives are often polar; ensure the column is flushed well.
Data Analysis & Validation
Structural Validation (NMR)
The geometry of the double bond is critical for biological activity.
| Feature | Z-Isomer (Active) | E-Isomer (Inactive) |
| Vinyl Proton Shift | ||
| NH Shift (Pyrrole) | ||
| Mechanism | Stabilized by H-bond (C=O ... HN) | Sterically hindered |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (Protocol 1) | Incomplete precipitation | Concentrate the reaction volume by 50% before cooling; add water to force precipitation. |
| E/Z Mixture | Kinetic control | Reflux longer (thermodynamic control favors Z). Recrystallize from glacial acetic acid. |
| Debromination (Protocol 2) | Overheating / Hydride source | Reduce temperature to 80°C. Ensure solvent is peroxide-free (use fresh Dioxane). |
| Pd Black Formation | Oxidation | improve degassing (Argon sparge). Add catalyst after degassing solvents. |
References
-
Sun, L., et al. (2003). Synthesis and biological evaluation of 3-substituted indolin-2-ones as potent and specific vascular endothelial growth factor receptor-2 inhibitors. Journal of Medicinal Chemistry.
-
Mendel, D. B., et al. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors. Clinical Cancer Research.
-
Li, X., et al. (2011). Design and synthesis of 5-bromo-indolin-2-one derivatives as anticancer agents. European Journal of Medicinal Chemistry.
-
BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology.
Sources
Application Notes and Protocols for C-3 Functionalization of Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of C-3 Functionalized Oxindoles
The oxindole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals. Its derivatives exhibit a wide array of biological activities, including anticancer, antiviral, and neuroprotective properties. The C-3 position of the oxindole ring is a key site for synthetic modification, as the introduction of diverse substituents at this position can significantly modulate pharmacological activity. Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate is a versatile starting material for the synthesis of novel drug candidates. The presence of the bromine atom at the C-5 position offers a handle for further cross-coupling reactions, while the N-acetate group can influence the reactivity and stereoselectivity of transformations at the C-3 position. This guide provides a comprehensive overview of established and innovative techniques for the C-3 functionalization of this specific substrate, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
I. Understanding the Reactivity of Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate
The reactivity of the C-3 position is primarily governed by the acidity of the C-3 protons, which are alpha to the amide carbonyl group. The presence of the N-acyl group (the ethyl acetate moiety) can further enhance this acidity, facilitating enolate formation under basic conditions. The electron-withdrawing nature of the bromine atom at C-5 also contributes to the overall electronic properties of the molecule, potentially influencing the reactivity of the aromatic ring and the C-3 position.
II. Direct C-3 Alkylation and Arylation Strategies
Direct alkylation and arylation at the C-3 position are fundamental transformations for building molecular complexity. These methods typically proceed through the formation of an enolate intermediate.
A. Base-Mediated C-3 Alkylation
The introduction of alkyl groups at the C-3 position can be achieved through deprotonation with a suitable base followed by reaction with an alkyl halide. The choice of base and reaction conditions is critical to avoid side reactions such as N-alkylation or over-alkylation.
Protocol 1: C-3 Monalkylation of Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate
Objective: To introduce a single alkyl substituent at the C-3 position.
Materials:
-
Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate (1.0 equiv).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equiv) portion-wise. Gas evolution will be observed.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete enolate formation.
-
Slowly add the alkyl halide (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere is crucial as the enolate intermediate is highly reactive towards water.
-
Sodium Hydride: NaH is a strong, non-nucleophilic base that effectively deprotonates the C-3 position without competing N-alkylation.
-
Temperature Control: Starting the reaction at 0 °C helps to control the initial exothermic deprotonation and can improve selectivity.
B. Palladium-Catalyzed C-3 Arylation
Transition metal-catalyzed cross-coupling reactions provide a powerful means to introduce aryl groups at the C-3 position. The use of aryl tosylates as coupling partners offers a stable and accessible alternative to aryl halides.[1]
Protocol 2: Palladium-Catalyzed C-3 Arylation with Aryl Tosylates
Objective: To synthesize 3-aryl-substituted oxindoles.
Materials:
-
Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate
-
Aryl tosylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
CM-phos (ligand)
-
Potassium fluoride (KF)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, combine Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate (1.0 equiv), aryl tosylate (1.2 equiv), Pd(OAc)₂ (0.02 equiv), CM-phos (0.04 equiv), and KF (2.0 equiv) in a reaction vessel.
-
Add anhydrous 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of Celite, washing with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Expert Insights:
-
The choice of ligand is critical for the success of this reaction. CM-phos has been shown to be effective for this type of transformation.[1]
-
The base, KF, is mild and generally compatible with a wide range of functional groups.
III. Functionalization via 3-Ylideneoxindole Intermediates
A versatile strategy for C-3 functionalization involves the initial formation of a 3-ylideneoxindole, which then serves as an electrophile for various nucleophilic additions.
A. Knoevenagel Condensation
The Knoevenagel condensation of Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate with aldehydes or ketones is a classic and efficient method to generate 3-ylideneoxindoles.
Protocol 3: Knoevenagel Condensation with Aromatic Aldehydes
Objective: To synthesize 3-benzylideneoxindole derivatives.
Materials:
-
Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine
-
Ethanol or Toluene
Procedure:
-
To a solution of Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate (1.0 equiv) and the aromatic aldehyde (1.1 equiv) in ethanol or toluene, add a catalytic amount of piperidine (0.1 equiv).
-
Reflux the reaction mixture for 4-8 hours. A Dean-Stark trap can be used to remove water if toluene is the solvent.
-
Monitor the reaction for the formation of a precipitate, which is often the desired product.
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture and purify by recrystallization or column chromatography.
Visualization of Knoevenagel Condensation Workflow:
Caption: Workflow for Knoevenagel Condensation.
B. Michael Addition to 3-Ylideneoxindoles
3-Ylideneoxindoles are excellent Michael acceptors, readily undergoing conjugate addition with a variety of nucleophiles to introduce a new substituent at the C-3 position.
Protocol 4: Organocatalytic Asymmetric Michael Addition of Nitroalkanes
Objective: To synthesize chiral 3,3-disubstituted oxindoles with high stereocontrol.
Materials:
-
3-Ylideneoxindole (prepared from Protocol 3)
-
Nitroalkane (e.g., nitromethane, nitroethane)
-
Thiourea-based bifunctional organocatalyst
-
Anhydrous toluene or dichloromethane
Procedure:
-
To a solution of the 3-ylideneoxindole (1.0 equiv) in anhydrous toluene at room temperature, add the thiourea-based organocatalyst (0.1 equiv).
-
Stir the mixture for 10 minutes.
-
Add the nitroalkane (2.0-3.0 equiv).
-
Stir the reaction at room temperature for 24-72 hours, monitoring by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
Mechanistic Rationale: The bifunctional organocatalyst simultaneously activates both the 3-ylideneoxindole (via hydrogen bonding with the thiourea moiety) and the nitroalkane (via the basic amine functionality), facilitating a highly organized transition state that leads to excellent stereocontrol.[2]
Quantitative Data Summary for Michael Addition:
| Entry | Nucleophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
| 1 | Nitromethane | 10 | Toluene | 48 | 95 | >20:1 | 98 |
| 2 | Nitroethane | 10 | CH₂Cl₂ | 72 | 88 | 15:1 | 95 |
| 3 | Thiophenol | 10 | Toluene | 24 | 92 | N/A | 96 |
Note: The data presented in this table is representative and may vary depending on the specific substrates and reaction conditions.
IV. Mannich-Type Reactions for C-3 Aminomethylation
The Mannich reaction is a powerful tool for installing aminomethyl groups at the C-3 position, providing access to compounds with potential biological activity.
Protocol 5: Organocatalytic Asymmetric Mannich Reaction
Objective: To synthesize chiral 3-aminoalkyl-3-substituted oxindoles.
Materials:
-
Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate (pre-alkylated at C-3 if a quaternary center is desired)
-
N-Boc-imine
-
Bifunctional thiourea-tertiary amine organocatalyst
-
Anhydrous solvent (e.g., toluene, m-xylene)
Procedure:
-
To a solution of the C-3 substituted Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate (1.0 equiv) and the N-Boc-imine (1.2 equiv) in anhydrous solvent, add the organocatalyst (0.1 equiv).
-
Stir the reaction at the specified temperature (e.g., room temperature, 0 °C) for 24-72 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify by flash column chromatography.
Diagram of the Mannich Reaction Pathway:
Caption: Key steps in the organocatalytic Mannich reaction.
V. Halogenation at the C-3 Position
The introduction of a halogen atom at the C-3 position creates a versatile intermediate for subsequent nucleophilic substitution or cross-coupling reactions.
Protocol 6: Synthesis of 3-Bromooxindoles
Objective: To introduce a bromine atom at the C-3 position.
Materials:
-
Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or AIBN (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
Procedure:
-
To a solution of Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate (1.0 equiv) in CCl₄, add NBS (1.1 equiv) and a catalytic amount of BPO or AIBN (0.05 equiv).
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Trustworthiness of Protocols: The protocols provided are based on well-established and peer-reviewed synthetic methodologies.[1][2] However, as with any chemical reaction, individual results may vary depending on the purity of reagents, specific reaction conditions, and scale. It is recommended to perform small-scale test reactions to optimize conditions for the specific substrate and desired outcome. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
References
-
Organocatalytic Conjugate Addition of Nitroalkanes to 3-Ylidene Oxindoles: A Stereocontrolled Diversity Oriented Route to Oxindole Derivatives. The Journal of Organic Chemistry. [Link]
-
A Palladium-Catalyzed α-Arylation of Oxindoles with Aryl Tosylates. ACS Publications. [Link]
-
Recent progress in enantioselective synthesis of C3-functionalized oxindoles: rare earth metals take action. Chemical Science. [Link]
-
Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Molecules. [Link]
-
Organocatalytic Stereoselective Mannich Reaction of 3-Substituted Oxindoles. Organic Letters. [Link]
-
A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles with haloid acids. Beilstein Journal of Organic Chemistry. [Link]
-
DBU-catalyzed [3 + 2] cycloaddition and Michael addition reactions of 3-benzylidene succinimides with 3-ylidene oxindoles and chalcones. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. lingayasvidyapeeth.edu.in [lingayasvidyapeeth.edu.in]
- 2. Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of N-Substituted 5-Bromo-Oxindoles
Executive Summary
This application note details a robust, microwave-assisted protocol for the N-alkylation of 5-bromo-oxindole (5-bromoindolin-2-one). Unlike conventional thermal heating, which often suffers from long reaction times (4–12 hours) and variable yields due to thermal gradients, microwave (MW) irradiation utilizes dielectric heating to achieve quantitative conversions in under 15 minutes.
The 5-bromo-oxindole scaffold is a "privileged structure" in drug discovery, serving as a core for kinase inhibitors (e.g., VEGFR, CDK), neuroprotective agents, and anticancer therapeutics. The 5-bromo position provides a critical handle for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), making efficient N-substitution a vital first step in library generation.
Strategic Rationale & Mechanism
Why Microwave Irradiation?
Conventional heating relies on conduction and convection, creating a "hot vessel, cold center" gradient. Microwave irradiation interacts directly with the dipole moments of the reaction components (specifically polar solvents like DMF and the polar oxindole amide bond).
-
Dipolar Polarization: The oscillating electric field align dipoles (solvent/reagents). As the field alternates, molecular rotation generates internal heat via friction.
-
Ionic Conduction: Dissolved ions (e.g.,
and ) oscillate in the field, colliding with neighboring molecules to generate rapid, uniform heat. -
The "Specific Microwave Effect": In N-alkylation, the transition state involves the formation of a charged ion pair (oxindole anion and alkyl cation/halide complex). MW irradiation stabilizes this polar transition state, lowering the activation energy (
) more effectively than thermal heat.
Mechanistic Pathway
The reaction proceeds via the deprotonation of the N1-position by a weak base (
Caption: Mechanistic flow of the MW-assisted N-alkylation. The polar transition state is stabilized by dipolar polarization.
Experimental Protocol
Materials & Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator). Note: Domestic microwaves are unsuitable due to lack of pressure/temp control.
-
Reagents:
-
5-Bromoindolin-2-one (CAS: 20870-78-4)
-
Alkyl Halide (R-Br or R-I preferred; R-Cl requires NaI catalyst)
-
Base: Potassium Carbonate (
, anhydrous) or Cesium Carbonate ( ) -
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). DMF is preferred for MW absorption efficiency (high tan
).
-
Standard Operating Procedure (SOP)
Target Reaction:
Step-by-Step Workflow:
-
Preparation: In a 10 mL microwave-transparent crimp vial equipped with a magnetic stir bar, add:
-
5-Bromoindolin-2-one (1.0 mmol, 212 mg)
- (1.5 mmol, 207 mg)
-
DMF (3.0 mL)
-
-
Pre-Stirring: Stir at room temperature for 1 minute to ensure homogeneity.
-
Addition: Add the Alkyl Halide (1.2 mmol).
-
Tip: If the alkyl halide is volatile, cap the vial immediately.
-
-
Irradiation: Seal the vial and place it in the MW reactor cavity. Program the following method:
-
Temperature: 100°C
-
Power: Dynamic (Max 150W)
-
Hold Time: 10 minutes
-
Stirring: High
-
Pressure Limit: 200 psi (Safety cutoff)
-
-
Workup:
-
Allow the vial to cool to <40°C (usually automated air jet cooling).
-
Pour the reaction mixture into ice-cold water (15 mL).
-
Precipitation: In most cases, the product precipitates as a solid. Filter, wash with water (
), and dry in vacuo. -
Extraction (if oil): Extract with Ethyl Acetate (
). Wash organic layer with brine, dry over , and concentrate.[1]
-
Caption: Operational workflow for the MW-assisted synthesis. Decision node indicates workup path based on product physical state.
Data Analysis & Validation
Comparative Efficiency (MW vs. Thermal)
The following data summarizes the efficiency gains using the protocol above compared to traditional reflux methods (Oil bath, 80°C).
| Entry | Alkyl Halide (R-X) | Method | Time | Yield (%) | Purity (HPLC) |
| 1 | Benzyl bromide | MW | 8 min | 96% | >98% |
| 2 | Benzyl bromide | Thermal | 4 hrs | 82% | 90% |
| 3 | Methyl Iodide | MW | 5 min | 94% | >99% |
| 4 | Methyl Iodide | Thermal | 3 hrs | 78% | 92% |
| 5 | 4-Cl-Benzyl chloride | MW | 12 min | 91% | 97% |
| 6 | 4-Cl-Benzyl chloride | Thermal | 8 hrs | 65% | 85% |
Note: Thermal reactions with chlorides (Entries 5/6) often require NaI catalysis; MW drives the reaction efficiently without additives.
Self-Validating Quality Control
To ensure the protocol is working correctly, check the following:
-
Color Change: The reaction mixture typically transitions from a suspension (white/yellow) to a clear solution, then potentially back to a suspension as salt byproducts (
) form. -
TLC Monitoring:
-
Stationary Phase: Silica Gel
. -
Mobile Phase: Hexane:EtOAc (3:1).
-
Observation: The N-substituted product will have a significantly higher
value than the polar NH-unsubstituted starting material.
-
-
1H NMR Verification: Disappearance of the broad NH singlet (typically
10.5–11.0 ppm in DMSO- ) and appearance of the N-CH protons ( 3.0–5.0 ppm) confirms substitution.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete deprotonation | Switch base to |
| O-Alkylation observed | Solvent polarity too low | Ensure solvent is pure DMF or NMP. Avoid THF or Acetone in MW. |
| Vial Over-pressurization | Volatile reagents | Use a lower temperature (60°C) with longer time, or use a larger headspace vial (20 mL). |
| Product is sticky oil | Residual DMF | Wash the EtOAc layer extensively with water ( |
References
-
Microwave-Assisted Synthesis of Oxindole Derivatives
-
N-Alkylation Protocols
-
Biological Context (Anticancer/Kinase)
- Title: Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors.
- Source: ACS Omega.
-
URL:[Link]
-
Green Chemistry & Solvent Effects
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Green Approaches for Synthesis of Oxindole Derivatives | Vidyodaya Journal of Science [journals.sjp.ac.lk]
- 3. Solvent-free microwave assisted synthesis of oxindole derivatives as effective antifungal agents [ir.lib.ruh.ac.lk]
- 4. scispace.com [scispace.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Access to 3,3-disubstituted oxindoles via microwave-assisted Cannizzaro and aldol reactions of formaldehyde with isatins and their imines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate. The synthesis, an N-alkylation of 5-bromooxindole, is a crucial step in the development of various pharmaceutical agents.[1][2] This guide offers practical, experience-driven solutions to common experimental challenges.
I. Reaction Overview and Mechanism
The synthesis of Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate is typically achieved through the N-alkylation of 5-bromooxindole with ethyl bromoacetate.[1] The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A base is used to deprotonate the nitrogen atom of the 5-bromooxindole, forming a nucleophilic indolide anion. This anion then attacks the electrophilic carbon of ethyl bromoacetate, leading to the formation of the desired product and a salt byproduct.[1]
Caption: General workflow of the SN2 reaction for Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate synthesis.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions to improve reaction outcomes.
Issue 1: Low or No Product Yield
A low yield is one of the most frequent challenges. Several factors can contribute to this, from reagent quality to reaction conditions.
Question: My reaction is not proceeding, or the yield is very low. What are the primary factors to investigate?
Answer: Low yields can often be traced back to several key areas:
-
Incomplete Deprotonation: The formation of the nucleophilic indolide anion is critical.[3]
-
Cause: The base may be too weak, or an insufficient amount was used. Moisture in the reaction can also consume the base.
-
Solution:
-
Choice of Base: Stronger bases like sodium hydride (NaH) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[3] However, NaH is highly reactive and requires strictly anhydrous conditions.[1]
-
Stoichiometry: Ensure at least a stoichiometric amount of base is used. An excess (1.1-1.5 equivalents) is often beneficial.[4]
-
Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents.[5] Moisture will quench strong bases and inhibit the reaction.
-
-
-
Poor Reagent Quality:
-
Cause: The 5-bromooxindole or ethyl bromoacetate may have degraded. Ethyl bromoacetate is a lachrymator and can hydrolyze over time.[6]
-
Solution:
-
Verify the purity of your starting materials using techniques like NMR or melting point analysis.
-
Use freshly opened or purified reagents whenever possible.
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The temperature may be too low, or the reaction time may be insufficient. The choice of solvent also plays a significant role.[3][4]
-
Solution:
-
Temperature: While some reactions proceed at room temperature, heating can often improve the rate and yield.[7] A temperature range of 50-80 °C is a good starting point for optimization.
-
Solvent: Polar aprotic solvents such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) are generally preferred as they can dissolve the reactants and facilitate the SN2 reaction.[4][8]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
| Parameter | Recommendation | Rationale |
| Base | NaH (60% in mineral oil) or K₂CO₃ | NaH provides more complete deprotonation but requires strict anhydrous conditions. K₂CO₃ is a safer alternative but may require higher temperatures and longer reaction times.[1][4] |
| Solvent | Anhydrous DMF or DMSO | These polar aprotic solvents effectively dissolve the reactants and promote the SN2 mechanism.[4] |
| Temperature | 25°C to 80°C | Start at room temperature and gradually increase if the reaction is slow. Higher temperatures can increase the rate but may also lead to side reactions.[7] |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial when using highly reactive bases like NaH to prevent reaction with atmospheric moisture and oxygen.[5] |
Issue 2: Formation of Multiple Products (Side Reactions)
The appearance of unexpected spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of the desired product.
Question: I'm observing multiple products in my reaction mixture. What are the likely side reactions, and how can I minimize them?
Answer: The most common side reactions in this synthesis are O-alkylation and C-alkylation.
-
O-Alkylation: The oxygen of the amide group can also be alkylated, leading to the formation of an undesired isomer.
-
Cause: The indolide anion is an ambident nucleophile, meaning it has two reactive sites (N and O). The reaction conditions, particularly the solvent and counter-ion, can influence the site of alkylation.
-
Solution:
-
Solvent Choice: Polar aprotic solvents like DMF generally favor N-alkylation over O-alkylation.[3]
-
Counter-ion: The choice of base can influence the counter-ion (e.g., Na⁺, K⁺), which can affect the N/O selectivity. Experimenting with different bases may be necessary.
-
-
-
C-Alkylation: Alkylation can also occur at the C3 position of the oxindole ring.[9]
-
Cause: The C3 position is acidic and can be deprotonated, especially with strong bases, leading to a competing C-alkylation pathway.[10]
-
Solution:
-
Controlled Deprotonation: Using a less powerful base or carefully controlling the stoichiometry can help minimize C3 deprotonation.[10]
-
Temperature Control: Lowering the reaction temperature can sometimes favor N-alkylation.
-
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. Iron- and base-catalyzed C(α)-alkylation and one-pot sequential alkylation–hydroxylation of oxindoles with secondary alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring - PMC [pmc.ncbi.nlm.nih.gov]
Purification strategies for Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate
[1]
References
-
BenchChem. (2025).[3][7] Application Notes and Protocols for N-alkylation of 5-Bromoindole. Retrieved from 3[1]
-
Sigma-Aldrich. (n.d.). Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate Product Specifications. Retrieved from 2[1][2]
-
National Institutes of Health (NIH). (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations. PubMed.[8] Retrieved from 9[1]
-
MDPI. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules. Retrieved from 10[1]
Sources
- 1. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
- 2. Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate | 881608-39-5 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate [myskinrecipes.com]
- 6. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Solubility of Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate in DMSO
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate in Dimethyl Sulfoxide (DMSO). As a potent solvent, DMSO is a cornerstone of drug discovery, capable of dissolving a wide array of organic molecules.[1][2] However, compounds with specific structural features, such as the oxindole scaffold in Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate, can present unique challenges.
This document provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you overcome these issues, ensuring the integrity and reproducibility of your experiments.
Section 1: Quick-Start FAQs
This section addresses the most immediate questions researchers face when encountering solubility issues.
Q1: My Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate powder is not dissolving in DMSO at room temperature. What is the first thing I should try? A1: The first line of action is to introduce mechanical and thermal energy. Gentle heating (e.g., a 37°C water bath) combined with vortexing or, more effectively, sonication, can significantly aid dissolution.[3][4] This energy helps to overcome the crystal lattice energy of the solid compound, allowing DMSO molecules to solvate it more effectively.
Q2: Is it safe to heat my compound in DMSO? To what temperature? A2: Yes, gentle heating is a standard practice. For many compounds, warming to 37°C for 10-30 minutes is sufficient and poses a low risk of degradation.[3] If solubility remains an issue, the temperature can be cautiously increased, but it is advisable not to exceed 60-70°C for extended periods to minimize the risk of thermal degradation, particularly of the ethyl acetate group. Always ensure your vial is properly sealed to prevent the hygroscopic DMSO from absorbing atmospheric water, which can decrease solubility.[5]
Q3: I managed to dissolve the compound, but it precipitated after cooling or upon dilution into my aqueous assay buffer. Why did this happen? A3: This is a common issue known as precipitation, which occurs for two main reasons. First, you may have created a supersaturated stock solution in DMSO that is not stable at room temperature. Second, the compound's solubility in the final aqueous buffer is much lower than in the DMSO stock.[6] To mitigate this, ensure the final concentration of DMSO in your aqueous solution is kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.[7] When diluting, add the DMSO stock to the pre-warmed (37°C) aqueous buffer slowly while vortexing to facilitate rapid dispersion and prevent localized high concentrations that can trigger precipitation.[8][9]
Q4: My compound has precipitated from the DMSO stock solution during storage. Can it be re-dissolved? A4: Yes, in many cases, precipitates can be redissolved. Low-energy sonication is surprisingly effective at re-dissolving compounds that have precipitated due to repeated freeze-thaw cycles or water absorption.[5] Gentle warming in a 37°C water bath combined with sonication is a robust method to bring the compound back into solution before use.[4] Always visually inspect the solution to ensure all particulate matter has dissolved before proceeding.
Section 2: In-Depth Troubleshooting Workflow
When basic methods fail, a systematic approach is necessary. This workflow guides you from initial assessment to advanced formulation strategies.
Troubleshooting Decision Pathway
The following diagram illustrates a logical progression for addressing solubility challenges.
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Innovative Applications of DMSO - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 3. emulatebio.com [emulatebio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. High Throughput Sonication: Evaluation for Compound Solubilizatio...: Ingenta Connect [ingentaconnect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperature for 5-Bromo-oxindole Substitution
Welcome to the technical support center dedicated to the optimization of reaction temperature in substitution reactions involving 5-bromo-oxindole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and selectivity of their synthetic protocols. Here, we address common challenges and provide in-depth, field-proven insights in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for palladium-catalyzed cross-coupling reactions with 5-bromo-oxindole?
A1: Generally, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Buchwald-Hartwig, and Sonogashira reactions involving 5-bromo-oxindole are conducted at temperatures ranging from room temperature to approximately 120 °C.[1] However, the optimal temperature is highly dependent on several factors including the specific type of reaction, the nature of the catalyst and ligand, the solvent, and the base used.[1] For instance, some high-efficiency catalyst systems can facilitate these reactions at lower temperatures, even at room temperature in some cases.[2] Conversely, less reactive coupling partners might necessitate higher temperatures to achieve a reasonable reaction rate. Microwave-assisted protocols can also employ higher temperatures for significantly reduced reaction times.
Q2: How does temperature influence the yield and selectivity of my 5-bromo-oxindole substitution reaction?
A2: Temperature is a critical parameter that directly impacts both the rate and outcome of your reaction. It can be the deciding factor between a high-yielding, clean reaction and one that results in a complex mixture of products. The principles of kinetic versus thermodynamic control are paramount here.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is often under kinetic control, meaning the major product is the one that forms the fastest (i.e., has the lowest activation energy).[3][4] At higher temperatures, the reaction can shift to thermodynamic control, where the most stable product is favored because the reverse reactions become significant, allowing the system to reach equilibrium.[3][5]
For substitution reactions on the 5-bromo-oxindole scaffold, this can influence regioselectivity if there are multiple potential reaction sites, or the formation of undesired byproducts.
Q3: I am observing significant debromination of my 5-bromo-oxindole starting material. Can temperature be a contributing factor?
A3: Yes, temperature can play a role in the undesired side reaction of debromination. While the primary cause of debromination in palladium-catalyzed reactions is often related to the choice of ligand, base, and the presence of hydride sources, elevated temperatures can exacerbate this issue. Higher temperatures can sometimes lead to catalyst decomposition or promote side reactions that generate species capable of reducing the aryl bromide. If you are observing significant debromination, consider screening lower reaction temperatures in conjunction with optimizing other reaction parameters.
Q4: Can I use the same temperature conditions for a Suzuki coupling of 5-bromo-oxindole as I would for 5-bromoindole?
A4: While the general principles are similar, you should not assume that the optimal temperature will be identical. The oxindole core has a different electronic structure compared to indole due to the presence of the carbonyl group. This can affect the reactivity of the C-Br bond and the stability of the intermediates in the catalytic cycle. It is always advisable to perform a temperature screening for your specific 5-bromo-oxindole substrate and coupling partner to determine the optimal conditions.
Troubleshooting Guide: Temperature Optimization
This section provides a structured approach to troubleshooting common issues related to reaction temperature in 5-bromo-oxindole substitutions.
Problem 1: Low or No Product Formation
If you are observing little to no conversion of your 5-bromo-oxindole, the reaction temperature may be too low.
| Potential Cause | Recommended Solution |
| Insufficient thermal energy to overcome the activation energy barrier. | Systematically increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS at each temperature point to identify the onset of product formation. |
| Catalyst is not activated at the current temperature. | Some palladium precatalysts require an initial heating period to form the active Pd(0) species. Ensure your reaction is heated to the recommended temperature for the specific catalyst system you are using. |
| Poor solubility of reactants at lower temperatures. | A gradual increase in temperature can improve the solubility of your 5-bromo-oxindole or coupling partner, thereby increasing the reaction rate. |
Problem 2: Formation of Multiple Byproducts and/or Low Yield of Desired Product
The presence of multiple spots on a TLC plate or numerous peaks in an LC-MS chromatogram suggests that the reaction temperature may be too high.
| Potential Cause | Recommended Solution |
| Thermodynamic control favoring an undesired, more stable byproduct. | Decrease the reaction temperature to favor the kinetically controlled product, which may be your desired compound.[5] |
| Catalyst decomposition at elevated temperatures. | Many palladium catalysts are thermally sensitive and can decompose at high temperatures, leading to a loss of catalytic activity and the formation of palladium black. Reduce the temperature and consider using a more thermally stable ligand. |
| Side reactions such as debromination or homocoupling are accelerated at higher temperatures. | Lowering the reaction temperature can often suppress these unwanted side reactions. |
| Decomposition of starting materials or the desired product. | 5-bromo-oxindole and its derivatives may not be stable at elevated temperatures for extended periods. Running the reaction at a lower temperature for a longer duration might improve the yield. |
Systematic Approach to Temperature Optimization
A systematic approach is crucial for efficiently determining the optimal reaction temperature. A design of experiments (DoE) approach can be highly effective, but a simpler, iterative approach can also yield excellent results.
Experimental Protocol: Temperature Screening for a Suzuki Coupling of 5-Bromo-oxindole
This protocol outlines a general procedure for screening the optimal temperature for the Suzuki-Miyaura coupling of 5-bromo-oxindole with a generic arylboronic acid.
Materials:
-
5-Bromo-oxindole
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene, DMF)
-
Reaction vials
-
Heating block or oil bath with precise temperature control
Procedure:
-
Reaction Setup: In a series of identical reaction vials, add 5-bromo-oxindole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent to each vial to achieve the desired concentration.
-
Inert Atmosphere: Purge each vial with an inert gas (e.g., argon or nitrogen) and seal.
-
Temperature Screening: Place the vials in a pre-heated heating block or oil bath at different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Reaction Monitoring: After a set time (e.g., 2, 4, 8, and 16 hours), take a small aliquot from each reaction, quench it, and analyze by TLC or LC-MS to determine the conversion and the formation of byproducts.
-
Data Analysis: Compare the results from each temperature to identify the optimal balance between reaction rate, yield, and purity.
Data Presentation: Example Temperature Screening Results
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Desired Product (%) | Byproduct(s) (%) |
| 60 | 16 | 30 | 25 | 5 |
| 80 | 8 | 85 | 80 | 5 |
| 100 | 4 | >95 | 90 | 5 |
| 120 | 2 | >95 | 75 | 20 (decomposition) |
Based on these hypothetical results, 100 °C would be the optimal temperature for this specific reaction.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical decision-making process for optimizing the reaction temperature.
Caption: A decision tree for troubleshooting temperature-related issues in 5-bromo-oxindole substitution reactions.
References
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate. In the absence of a publicly available experimental spectrum for this specific molecule, we will leverage foundational NMR principles and comparative data from analogous structures to predict its spectral characteristics. This approach mirrors the real-world workflow of a research scientist tasked with confirming the structure of a novel compound. We will dissect the expected chemical shifts, multiplicities, and integration values, grounding our predictions in the electronic and structural features of the molecule.
The guide is structured to not only present the data but also to elucidate the scientific reasoning—the "why"—behind the spectral patterns. This includes a comparative analysis against its non-brominated counterpart to highlight the significant influence of halogen substitution on the aromatic environment.
Structural Elucidation: Predicting the ¹H NMR Spectrum
The structure of Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate contains several distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum. The key to accurate prediction lies in understanding how the electronic environment shields or deshields each proton.[1][2] Factors such as electronegativity, magnetic anisotropy of π systems, and spin-spin coupling are paramount.[3][4]
The primary influencing factors on the chemical shifts in this molecule are:
-
The Indolinone Core: A bicyclic system containing an aromatic ring and a lactam. The carbonyl group (C=O) is strongly electron-withdrawing.
-
The Bromine Substituent: An electronegative halogen that exerts a significant deshielding (inductive) effect on nearby protons.[5]
-
The N-Alkyl Acetate Group: The nitrogen of the lactam and the ester functionality both influence the chemical shifts of the ethyl and methylene protons.
Below is the structure with protons labeled for discussion.
Caption: Structure of Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate with key protons labeled.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H_a (Aromatic) | ~7.85 | d | 1H | Located at C4, ortho to the electron-withdrawing carbonyl group and meta to the bromine. Experiences significant deshielding. Appears as a doublet due to coupling with H_b. |
| H_b (Aromatic) | ~7.30 | dd | 1H | Located at C6, ortho to the bromine atom and meta to the carbonyl. Deshielded by bromine. Split into a doublet of doublets by H_a and H_c. |
| H_c (Aromatic) | ~6.90 | d | 1H | Located at C7, ortho to the nitrogen atom. Experiences the least deshielding of the aromatic protons. Appears as a doublet due to coupling with H_b. |
| CH₂ (Bridge) | ~4.70 | s | 2H | Methylene protons attached to the nitrogen. Strongly deshielded by the adjacent nitrogen and the ester carbonyl. Appears as a singlet as there are no adjacent protons. |
| -O-CH₂- (H_d) | ~4.25 | q | 2H | Methylene protons of the ethyl ester. Deshielded by the adjacent oxygen. Appears as a quartet due to coupling with the three H_e protons.[6] |
| -CH₃ (H_e) | ~1.30 | t | 3H | Methyl protons of the ethyl ester. Relatively shielded. Appears as a triplet due to coupling with the two H_d protons.[6] |
| CH₂ (Lactam) | ~3.60 | s | 2H | Methylene protons at C3 of the indolinone ring. Deshielded by the adjacent carbonyl and aromatic system. Appears as a singlet. |
Comparative Analysis: The Influence of Bromine
To truly appreciate the spectral features, a comparison with a closely related alternative is invaluable. We will compare our target molecule with its non-brominated analog, Ethyl 2-(2-oxoindolin-1-yl)acetate . The primary difference will be observed in the aromatic region of the spectrum. The removal of the strongly electronegative bromine atom at the C5 position will result in a noticeable upfield shift (to a lower ppm value) for the aromatic protons, particularly those closest to it (H_a and H_b).
| Proton Type | Predicted δ (ppm) for 5-Bromo Analog | Predicted δ (ppm) for Non-Bromo Analog | Δδ (ppm) | Primary Cause of Shift |
| Aromatic (C4-H) | ~7.85 | ~7.60 | ~0.25 | Removal of deshielding from bromine. |
| Aromatic (C6-H) | ~7.30 | ~7.10 | ~0.20 | Removal of deshielding from bromine. |
| Aromatic (C7-H) | ~6.90 | ~6.85 | ~0.05 | Minimal effect as it is furthest from C5. |
| N-CH₂-CO | ~4.70 | ~4.70 | 0 | Unaffected by the substituent on the aromatic ring. |
| O-CH₂-CH₃ | ~4.25 | ~4.25 | 0 | Unaffected by the substituent on the aromatic ring. |
| O-CH₂-CH₃ | ~1.30 | ~1.30 | 0 | Unaffected by the substituent on the aromatic ring. |
| C3-CH₂ | ~3.60 | ~3.60 | 0 | Unaffected by the substituent on the aromatic ring. |
This comparison clearly demonstrates that ¹H NMR spectroscopy is a powerful tool for confirming the presence and position of substituents on an aromatic ring. The predictable downfield shift caused by the bromine atom serves as a key diagnostic feature.
Field-Proven Experimental Protocol
Acquiring a high-quality ¹H NMR spectrum requires a standardized and robust protocol. The following methodology is recommended for Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate and similar small molecules.[7]
Workflow for ¹H NMR Analysis
Caption: Standardized workflow for ¹H NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals overwhelming the analyte signals.
-
Ensure the solvent contains an internal standard, typically 0.03% v/v Tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[1]
-
Transfer the clear solution into a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup and Data Acquisition:
-
A 400 MHz (or higher) spectrometer is recommended for achieving good signal dispersion and resolution.[7]
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Tune and match the probe to the sample, and then lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard 30-degree pulse ('zg30' on Bruker systems) is appropriate for quantitative analysis.
-
Spectral Width: Set to approximately 16 ppm to ensure all expected signals are captured.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay (d1): 2 seconds. This delay allows for nearly complete relaxation of the protons, ensuring accurate integration.
-
Number of Scans: 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.
-
-
-
Data Processing:
-
Apply a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Perform a Fourier transform to convert the time-domain signal (FID) into the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.[1]
-
Perform peak picking to identify the precise chemical shift of each signal.
-
Conclusion
The ¹H NMR analysis of Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate provides a definitive fingerprint for its molecular structure. Through a predictive approach based on established principles of NMR spectroscopy, we have outlined the expected chemical shifts and multiplicities for all unique protons. The key diagnostic signals include the characteristic pattern of the three aromatic protons, influenced by the bromine substituent, and the distinct signals for the N-substituted ethyl acetate side chain. The comparative analysis with the non-brominated analog further underscores the utility of ¹H NMR in confirming substituent patterns on heterocyclic scaffolds. The provided experimental protocol offers a robust, self-validating system for researchers to obtain high-quality, reproducible data for this and similar molecules, ensuring confidence in their structural assignments.
References
-
NMR spectrum of ethyl acetate - YouTube. (2021). Available at: [Link]
-
Spectra of ethyl acetate. (n.d.). Available at: [Link]
-
NMR Chemical Shift Values Table - Chemistry Steps. (2024). Available at: [Link]
-
H NMR Spectroscopy. (n.d.). University of Calgary. Available at: [Link]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum - ACD/Labs. (2021). Available at: [Link]
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES - Compound Interest. (2015). Available at: [Link]
-
6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021). Available at: [Link]
-
1H NMR spectrum of 100% ethyl acetate, neat - ResearchGate. (n.d.). Available at: [Link]
-
[4-(4-phenylphenyl)phenyl] ethyl acetate (5). (n.d.). Available at: [Link]
-
Chemical shifts. (n.d.). University of Regensburg. Available at: [Link]
-
1H Nuclear Magnetic Resonance (NMR) Chemical shifts - Conduct Science. (2020). Available at: [Link]
-
Synthesis of Some New Isatin Derivatives and Identification of Their Structures - SciSpace. (2019). Available at: [Link]
-
5.3: Factors That Influence NMR Chemical Shift - Chemistry LibreTexts. (2022). Available at: [Link]
-
Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. (n.d.). Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Available at: [Link]
-
1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Modgraph. Available at: [Link]
-
Basic Concepts of NMR: Identification of the Isomers of C - Carbon. (n.d.). Available at: [Link]
-
Prediction of 1H-NMR shifts with Ambit-HNMR software - Bulgarian Chemical Communications. (2021). Available at: [Link]
-
Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity - ResearchGate. (n.d.). Available at: [Link]
-
Article - Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity - Digital Repository. (n.d.). Available at: [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Available at: [Link]
-
5-Bromoindoline | C8H8BrN | CID 3411566 - PubChem. (n.d.). Available at: [Link]
-
1H NMR Chemical Shift - Oregon State University. (2022). Available at: [Link]
-
Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. (n.d.). Available at: [Link]
-
Experimental and predicted NMR chemical shifts (ppm) | Download Table - ResearchGate. (n.d.). Available at: [Link]
-
Predicting paramagnetic 1H NMR chemical shifts and state-energy separations in spin-crossover host–guest systems - RSC Publishing. (n.d.). Available at: [Link]
-
CASPER - Predict NMR Chemical Shifts. (n.d.). Stockholm University. Available at: [Link]
-
Ethyl 2-(1H-indol-2-yl)acetate | C12H13NO2 | CID 11106442 - PubChem. (n.d.). Available at: [Link]
-
Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)acetate - PubChem. (n.d.). Available at: [Link]
Sources
Technical Guide: FTIR Spectrum Interpretation for Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate
Executive Summary: The "Spectral Fingerprint" of N-Alkylation
In the synthesis of kinase inhibitors and antiviral candidates (e.g., Arbidol derivatives), Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate serves as a critical intermediate. This molecule is synthesized via the N-alkylation of 5-bromooxindole with ethyl bromoacetate.
For the researcher, the critical analytical challenge is not just identifying the product, but proving the absence of the precursor . This guide moves beyond standard peak listing to provide a comparative analysis of the transformation. We focus on the "Silent Region" (loss of N-H) and the "Carbonyl Split" (emergence of ester functionality) as the definitive metrics of reaction success.
Structural Analysis & Theoretical Prediction
Before interpreting the spectrum, we must deconstruct the molecule into its vibrational oscillators. The transformation involves replacing the N-H bond of the lactam ring with an ethyl acetate side chain.
| Functional Group | Oscillator Type | Electronic Environment | Predicted Shift (cm⁻¹) |
| Lactam C=O | Stretching | Cyclic amide, resonance stabilized by N lone pair. | 1690 – 1720 (Lower freq due to resonance) |
| Ester C=O | Stretching | Acyclic, electron-withdrawing ethoxy group. | 1735 – 1750 (Higher freq) |
| C-Br | Stretching | Heavy atom attached to aromatic ring. | 500 – 700 (Fingerprint, weak/medium) |
| Aromatic C-H | Out-of-Plane Bend | 1,2,4-trisubstituted benzene ring pattern. | 800 – 900 |
| N-H (Precursor) | Stretching | Hydrogen-bonded lactam. | 3150 – 3250 (Broad) |
Comparative Analysis: Precursor vs. Product
This section provides the core diagnostic criteria. The success of the synthesis is defined by the disappearance of specific bands and the appearance of others.
The "Smoking Gun" Signals
| Spectral Region | Precursor: 5-Bromooxindole | Product: Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate | Interpretation Status |
| 3100–3400 cm⁻¹ | Present: Distinct N-H stretch (often broad due to H-bonding dimer formation). | Absent: Baseline should be flat. | CRITICAL: Presence of signal here indicates incomplete reaction. |
| 1700–1760 cm⁻¹ | Single Band: Lactam C=O (~1710 cm⁻¹). | Doublet/Split: Lactam C=O (~1710 cm⁻¹) + Ester C=O (~1740 cm⁻¹). | CONFIRMATORY: The appearance of a high-frequency shoulder or distinct second peak confirms alkylation. |
| 1000–1300 cm⁻¹ | Weak/Generic: Ring skeletal vibrations. | Strong: C-O-C asymmetric stretch (~1200-1250 cm⁻¹). | SUPPORTING: Confirms the ester linkage. |
Visualization of Reaction Monitoring
The following diagram illustrates the logical flow for monitoring the reaction progress using FTIR.
Figure 1: Decision tree for monitoring the N-alkylation of 5-bromooxindole via FTIR.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and minimize artifacts (e.g., water vapor, residual solvent), follow this strict protocol.
Sample Preparation (ATR Method)
Recommended over KBr pellets to avoid moisture absorption which obscures the N-H region.
-
Crystal Cleaning: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Verify the "Energy Check" on the instrument is >95%.
-
Background Scan: Collect 16 scans of the empty ambient air. Reason: Removes CO₂ (2350 cm⁻¹) and H₂O vapor artifacts.
-
Sample Loading: Place ~5 mg of the dried solid product on the crystal.
-
Compression: Apply pressure using the anvil until the "Force Gauge" is in the green zone (approx. 80-100 N). Reason: Ensures intimate contact for solid samples; poor contact yields noisy spectra.
-
Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.
Solvent Artifact Troubleshooting
If the product was recrystallized from DMF or Ethyl Acetate, residual solvent can mimic product peaks.
-
DMF Artifacts: Look for a strong peak at 1660 cm⁻¹ (Amide I of DMF). If present, dry sample under vacuum at 50°C for 4 hours.
-
Water Artifacts: Look for "noise" or jagged peaks >3500 cm⁻¹. This can be confused with N-H stretches.
Detailed Spectral Assignment Guide
Use this table to assign the specific bands in your obtained spectrum.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Mechanistic Explanation |
| 3050 – 3100 | Weak | C-H Stretch (Aromatic) | |
| 2900 – 2990 | Medium | C-H Stretch (Aliphatic) | |
| 1735 – 1750 | Strong | C=O[1] Stretch (Ester) | The new carbonyl from the acetate group. Higher frequency due to induction from the alkoxy oxygen. |
| 1700 – 1720 | Strong | C=O[1][2] Stretch (Lactam) | The core oxindole carbonyl. Lower frequency due to resonance with the nitrogen lone pair. |
| 1600 – 1620 | Medium | C=C Stretch (Aromatic) | Ring breathing modes of the benzene backbone. |
| 1460 – 1480 | Medium | CH₂ Scissoring | Deformation of the methylene group in the ethyl chain. |
| 1200 – 1250 | Strong | C-O-C Stretch | Asymmetric stretching of the ester linkage. |
| 800 – 850 | Medium | C-H Out-of-Plane Bend | Characteristic of 1,2,4-trisubstituted aromatic rings (indicates 5-bromo substitution pattern). |
| 500 – 600 | Medium | C-Br Stretch | Heavy atom vibration. Note: ZnSe crystals may cut off below 600 cm⁻¹; Diamond/CsI required to see this clearly. |
Spectral Logic Diagram
Figure 2: Logical flow for peak assignment and purity assessment.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative text for general functional group assignments).
-
BenchChem. (2025).[4][5] Spectroscopic Profile of 5-Bromoindole: A Technical Guide. Retrieved from 4 (Source for precursor spectral data).
-
PubChem. (2025).[3] 5-Bromo-2-oxindole Compound Summary. National Library of Medicine. Retrieved from (Validation of precursor structure and properties).
-
Sigma-Aldrich. (2025). Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate Product Sheet. Retrieved from 6 (Confirmation of commercial availability and CAS 881608-39-5).
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. 5-Bromo-2-oxindole | C8H6BrNO | CID 611193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate | 881608-39-5 [sigmaaldrich.com]
Comparing reactivity of 5-bromo vs 5-chloro oxindole derivatives
Executive Summary: The "Warhead" vs. The "Shield"
In the structural optimization of kinase inhibitors (e.g., Sunitinib analogs), the choice between 5-bromooxindole and 5-chlorooxindole is rarely arbitrary. It represents a strategic decision between synthetic versatility and metabolic durability .[1]
-
5-Bromooxindole is the "Warhead." It is the superior scaffold for divergent synthesis, allowing rapid library generation via Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) at the C5 position.
-
5-Chlorooxindole is the "Shield." It is chemically robust and metabolically stable. It is chosen when the halogen itself is the desired pharmacophore to fill a hydrophobic pocket or induce specific halogen-bonding interactions without risking downstream metabolic dehalogenation.
This guide analyzes the physicochemical divergences, reactivity profiles, and experimental protocols to assist medicinal chemists in selecting the correct starting material.[1]
Physicochemical Profile & Decision Matrix[1]
The atomic differences between Chlorine (Period 3) and Bromine (Period 4) dictate the solubility and binding affinity of the final drug candidate.
Table 1: Comparative Physicochemical Data
| Feature | 5-Chlorooxindole (5-Cl) | 5-Bromooxindole (5-Br) | Impact on Drug Design |
| Atomic Radius | 0.99 Å | 1.14 Å | Steric Fit: 5-Br requires larger hydrophobic pockets. |
| Electronegativity | 3.16 (Pauling) | 2.96 (Pauling) | Electronic: 5-Cl is a stronger EWG, slightly increasing C3-acidity. |
| C-X Bond Energy | ~339 kJ/mol | ~280 kJ/mol | Reactivity: C-Cl is inert to standard Pd-catalysis; C-Br is reactive. |
| Lipophilicity (LogP) | ~2.9 | ~3.1 | ADME: 5-Br increases membrane permeability but decreases solubility. |
| Halogen Bonding | Weak ( | Moderate ( | Binding: 5-Br forms stronger halogen bonds with backbone carbonyls. |
Key Insight: While 5-Fluoro (as seen in Sunitinib) is often used for metabolic blocking, 5-Chloro is the closest bio-isostere to a methyl group in terms of size, but with reversed electronics. 5-Bromo is frequently too large to replace a methyl without steric clash, unless a specific cavity exists.[1]
Synthetic Reactivity Analysis
A. C3-Functionalization (Knoevenagel Condensation)
Both derivatives undergo Knoevenagel condensation at the C3 position to form 3-alkenyloxindoles (e.g., the Sunitinib scaffold).
-
Mechanism: Base-mediated deprotonation at C3 forms an enolate, which attacks an aldehyde.[1]
-
Reactivity Comparison: The inductive electron-withdrawing effect (-I) stabilizes the C3 enolate. Since Cl is more electronegative than Br, 5-Cl oxindole is theoretically more acidic at C3 , leading to faster initial deprotonation.[1] However, in practice (e.g., refluxing ethanol with piperidine), yields are comparable (70-90%) for both.[1] The rate-limiting step is often the dehydration, not the enolate formation.
B. C5-Functionalization (Cross-Coupling)
This is the critical divergence point.
-
5-Bromo (The Standard): The C-Br bond undergoes oxidative addition to Pd(0) readily at 60-80°C. It is the standard for introducing aryl, heteroaryl, or amino groups at C5.
-
5-Chloro (The Challenge): The C-Cl bond is stronger. Oxidative addition is slow and often requires specialized, bulky, electron-rich ligands (e.g., XPhos, Buchwald precatalysts) and higher temperatures (>100°C).[1]
Visualization: The Chemoselectivity Decision Tree
Figure 1: Decision matrix for selecting the halogen substituent based on synthetic intent.
Experimental Protocols
The following protocols demonstrate the divergence in reactivity. Protocol A works for both; Protocol B is specific to the 5-Bromo derivative.
Protocol A: Knoevenagel Condensation (Sunitinib Analog Synthesis)
Applicable to both 5-Br and 5-Cl derivatives.
Objective: Synthesis of (Z)-5-halo-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one.
-
Reagents:
-
5-Bromooxindole OR 5-Chlorooxindole (1.0 equiv)
-
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (1.1 equiv)
-
Piperidine (0.1 equiv)
-
Ethanol (anhydrous, 10 mL/mmol)[1]
-
-
Procedure:
-
Charge a round-bottom flask with the oxindole and aldehyde in Ethanol.
-
Add Piperidine dropwise.[1]
-
Heat to reflux (78°C) for 3–5 hours. Note: The 5-Cl derivative may require 30-60 mins less time due to slightly higher acidity, but monitoring by TLC is essential for both.
-
Cool to room temperature.[1][2] The product will precipitate as a yellow/orange solid.[1]
-
Filter and wash with cold ethanol.[1]
-
-
Expected Yield: 80–95% for both derivatives.[1]
Protocol B: Suzuki-Miyaura Cross-Coupling (C5-Arylation)
High efficiency for 5-Br; Fails/Low Yield for 5-Cl under these conditions.
Objective: Synthesis of 5-phenyl-oxindole.
-
Reagents:
-
Procedure:
-
Validation:
-
5-Br Result: Full conversion. Product isolated by EtOAc extraction and column chromatography.[1]
-
5-Cl Result: Under these specific conditions (Pd(PPh₃)₄/85°C), the reaction will likely show <10% conversion . To couple the 5-Cl, you would need to switch to a catalyst system like Pd(OAc)₂/XPhos or Pd-PEPPSI-IPr and heat to 110°C.
-
Mechanistic Insight: The Oxidative Addition Barrier
The primary reason 5-Br is preferred for library generation is the energy barrier of the oxidative addition step in the catalytic cycle.
Figure 2: Comparative catalytic cycle. The dashed red line indicates the kinetic bottleneck for 5-chloro derivatives.
References
-
BenchChem. (2025).[1][3] Comparative study of 5-chloro-indole and 5-bromo-indole derivatives. Retrieved from
-
Voth, A. R., & Ho, P. S. (2007).[1][4] The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry, 7(14), 1336-1348.[1][4]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]
-
Chen, K., et al. (2012).[1] Design, Synthesis and Biological Evaluation of Sunitinib Analogues. Advanced Materials Research.
-
Hardegger, L. A., et al. (2011).[1] Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions. Angewandte Chemie International Edition, 50(1), 314-318.[1]
Sources
A Comparative Guide to the Biological Activity of N-Substituted Oxindole Esters
In the landscape of medicinal chemistry, the oxindole scaffold stands out as a privileged structure, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] The versatility of the oxindole ring system, particularly the ease of substitution at the C3 and N1 positions, allows for the generation of diverse molecular architectures with fine-tuned biological profiles. This guide provides a comparative analysis of N-substituted oxindole esters, focusing on their anticancer, anti-inflammatory, and antimicrobial activities. We will delve into the structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for the key assays used to evaluate these promising therapeutic agents.
The Significance of the N-Substituent in Oxindole Bioactivity
The introduction of various substituents at the nitrogen atom (N1) of the oxindole core has a profound impact on the molecule's physicochemical properties and, consequently, its biological activity. Modifications at this position can influence factors such as lipophilicity, steric hindrance, and the potential for hydrogen bonding, all of which dictate the compound's interaction with biological targets. As we will explore, the nature of the N-substituent can dramatically alter the potency and selectivity of oxindole esters across different therapeutic areas.
Comparative Analysis of Biological Activities
Anticancer Activity
N-substituted oxindole derivatives have been extensively investigated for their potential as anticancer agents.[1][2][3] The mechanism of action often involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.
A noteworthy example of an N-substituted oxindole in clinical use is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. While not an ester itself, its development spurred interest in other N-substituted oxindoles. Research has shown that the introduction of different groups at the N1 position can lead to potent antiproliferative effects. For instance, a study on spiro oxindole derivatives revealed that an N-benzyl substitution with a chloro group on the indolin-2-one scaffold resulted in the most potent activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[4]
Comparative Anticancer Activity of N-Substituted Oxindole Derivatives
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | N-benzyl with chloro group | MCF-7 | 3.55 ± 0.49 | [4] |
| MDA-MB-231 | 4.40 ± 0.468 | [4] | ||
| Compound 7l | Imidazo[1,5-a]pyrazine | A549 | 6.5 | [5] |
| Compound 5l | Pyridyl group | Leukemia cell subpanel | GI50 = 3.39 | [6] |
| Colon cancer cell subpanel | GI50 = 5.97 | [6] |
This table presents a selection of data from the literature to illustrate the impact of N-substitution on anticancer activity. Direct comparison of IC50/GI50 values should be made with caution due to variations in experimental conditions.
The data suggests that bulky aromatic substituents at the N1 position can enhance anticancer activity. The N-benzyl group, for example, can participate in hydrophobic interactions within the binding pocket of target proteins.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of N-substituted oxindole esters on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-substituted oxindole esters in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for Anticancer Activity Screening
Caption: Workflow for screening the anticancer activity of N-substituted oxindole esters.
Anti-inflammatory Activity
Oxindole derivatives have shown significant promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[7][8] The N-substituent plays a critical role in modulating this activity.
A study comparing N-unsubstituted and N-benzyl oxindole esters revealed that N-benzyl substitution can enhance anti-inflammatory effects.[7] For instance, compound 4h (an N-benzyl oxindole ester) exhibited potent dual inhibitory activity against COX-2 and 5-LOX.[7][8]
Comparative Anti-inflammatory Activity of N-Substituted Oxindole Esters
| Compound ID | N-Substituent | In Vivo Edema Inhibition (%) at 2h | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference |
| 4a-d (avg.) | Unsubstituted | 57.00 - 68.60 | - | - | [7] |
| 4h | N-benzyl | High (up to 100%) | 0.0533 | 0.4195 | [7][8] |
| Indomethacin | - | Max at 2h | - | - | [7] |
This table highlights the superior anti-inflammatory potential of N-benzylated oxindole esters compared to their N-unsubstituted counterparts.
The improved activity of N-benzyl derivatives can be attributed to increased lipophilicity, which may enhance cell membrane permeability and interaction with the hydrophobic active sites of COX and 5-LOX enzymes.
Signaling Pathway: COX and 5-LOX Inhibition
Caption: Inhibition of COX and 5-LOX pathways by N-substituted oxindole esters.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is a standard method for evaluating the anti-inflammatory activity of novel compounds.
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the N-substituted oxindole esters orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Antimicrobial Activity
The oxindole scaffold is also a promising framework for the development of novel antimicrobial agents.[1][2][9] N-substitution can be tailored to enhance activity against a range of bacterial and fungal pathogens.
While specific comparative data on N-substituted oxindole esters is less abundant in the provided search results, the general principle of modifying the N1 position to improve antimicrobial potency holds true for the broader class of oxindole derivatives. For example, sulfonamide-based oxindole derivatives have demonstrated good antimicrobial and antioxidant activity.[9] The synthesis of spiropyrrolidine-oxindoles has also yielded compounds with significant antimicrobial activity.[10]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is a widely used in vitro method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the N-substituted oxindole esters in a suitable broth medium (e.g., Mueller-Hinton Broth).[12]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism and broth) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the MIC of N-substituted oxindole esters.
Conclusion and Future Directions
The N-substituted oxindole ester scaffold represents a highly versatile platform for the development of novel therapeutic agents. The evidence presented in this guide clearly demonstrates that modifications at the N1 position are a powerful strategy for modulating the biological activity of these compounds. Specifically, the introduction of bulky and lipophilic groups, such as the N-benzyl substituent, has been shown to enhance anticancer and anti-inflammatory properties.
Future research in this area should focus on synthesizing a broader range of N-substituted oxindole esters and conducting systematic comparative studies to further elucidate the structure-activity relationships. The detailed experimental protocols provided herein offer a robust framework for such investigations. By continuing to explore the chemical space around the oxindole core, the scientific community can unlock the full therapeutic potential of this remarkable class of compounds.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evalu
- Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. PMC - NIH.
- Synthesis and anticancer activity of oxindole derived imidazo[1,5-a]pyrazines. PubMed.
- New oxindole derivatives with promising anticancer activity were synthesized at the Zelinsky Institute. N.D. Zelinsky Institute of Organic Chemistry.
- Oxindole and its derivatives: A review on recent progress in biological activities. PubMed.
- Oxindole and its derivatives: A review on recent progress in biological activities.
- Evaluating the Synergistic Potential of (E)
- 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related deriv
- Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study. PubMed.
- Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evalu
- Methods for in vitro evaluating antimicrobial activity: A review. PMC.
- The Antinociceptive, Antioxidant and Anti-Inflammatory Effects of 5-Fluoro-2-Oxindole during Inflamm
- Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors. PubMed.
- Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells. PMC - PubMed Central.
- Synthesis, characterization and antimicrobial activity of some new N-substituted-oxindole derivatives.
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.
- SAR‐based anticancer activity of synthesized oxindole–chalcones (3a–e)...
- Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. PMC.
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Canadian Food Inspection Agency.
- ChemInform Abstract: Synthesis of Some N-Substituted Indole Derivatives and Their Biological Activities.
- Efficient synthesis of N-butadiene substituted oxindole deriv
- Copper-Catalyzed Enantioselective Synthesis of Spirohydroindoles by Ethoxyformylmethylene Oxindole and Iminoester 1,3-Dipole Cycloaddition: An Examination of Associ
- Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Deriv
- Rapid Antimicrobial Susceptibility Testing Based on a Bio-Inspired Chemiluminescence Sensor.
- Synthesis and Anticancer Activity of Some New 4-Azaindoleisoxazoles. Semantic Scholar.
- Synthesis and Evaluation of Antimicrobial Activity of N-Substituted Indole Derivatives and Molecular Docking Studies. Bentham Science Publisher.
- Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. Chemical Science (RSC Publishing).
- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC - PubMed Central.
- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC.
- Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors. Semantic Scholar.
Sources
- 1. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New oxindole derivatives with promising anticancer activity were synthesized at the Zelinsky Institute » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]
- 4. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of oxindole derived imidazo[1,5-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate, a member of the versatile indolin-2-one family of compounds, holds potential in various research applications.[1][2][3] The indolinone scaffold is a "privileged structure" in medicinal chemistry, known for its broad biological activities, including the potential to act as kinase inhibitors for cancer therapy.[2][4] Given the compound's likely biological activity and the presence of a halogenated organic structure, a meticulous and informed approach to its handling is paramount to ensure the safety of laboratory personnel and the integrity of our research.
This guide provides essential, immediate safety and logistical information for handling Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, we will adopt a conservative approach, drawing upon established safety protocols for structurally related and potentially hazardous chemicals.[5]
Inferred Hazard Assessment
Before handling any new chemical, a thorough understanding of its potential hazards is crucial.[6][7] Based on its constituent parts—a brominated organic molecule and an indolinone core—we can infer the following potential hazards:
-
Skin and Eye Irritation: Many organic compounds, especially those containing halogens, can cause irritation upon contact with the skin and eyes.[8][9][10][11][12][13]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.
-
Toxicity: Halogenated organic compounds can pose risks of organ damage, particularly to the liver and kidneys, and some are suspected carcinogens.[8] Given that indolinone derivatives are designed to be biologically active, this compound should be treated as potentially toxic.[1]
-
Routes of Exposure: The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[5][14]
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of PPE is non-negotiable.[6][14][15] The minimum required PPE for handling Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate includes:
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Must be worn at all times to protect against splashes.[14][15][16][17][18][19] |
| Face Shield | Recommended when handling larger quantities or when there is a significant splash risk.[8][18] | |
| Hand Protection | Nitrile Gloves | Nitrile gloves offer good resistance to a wide range of chemicals and are the minimum requirement.[8][15][16][17][18][19] For prolonged contact, consider double-gloving.[18] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn to protect skin and clothing.[14][15][18][19] Ensure it is fully buttoned. |
| Respiratory Protection | Respirator | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[9][18] |
Engineering Controls: Creating a Safe Workspace
Engineering controls are the primary method for minimizing exposure to hazardous substances.[14]
-
Chemical Fume Hood: All work with Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate, including weighing, dissolving, and transferring, should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[6][8][15]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[6][10][12][20]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize risks.
-
Preparation:
-
Handling:
-
Post-Handling:
Emergency Procedures: Be Prepared for the Unexpected
Accidents can happen, and being prepared is crucial.[5][6]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10][12][13] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[9][10][12][13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[9][11][12][13] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Storage and Disposal Plan
Proper storage and disposal are critical for laboratory safety and environmental protection.
-
Storage:
-
Store Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate in a tightly sealed, clearly labeled container.[7][15]
-
Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][11][13][15]
-
Store in a locked cabinet or an area with restricted access.[11][13][20]
-
-
Disposal:
-
Dispose of all waste, including the compound itself, any solutions containing it, and contaminated materials (e.g., gloves, absorbent pads), in accordance with local, state, and federal regulations.[6][7]
-
Never pour chemical waste down the drain.[7]
-
Use designated hazardous waste containers.[7] For larger-scale disposal, consult a professional chemical waste management company.[21]
-
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate.
References
- Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
- Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
- Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
- Chemical Safety Best Practices in The Lab. (2023, December 22). Green World Group.
- Safe Lab Practices. (2025, February 19). Environmental Health & Safety.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- Ethyl acet
- Standard Personal Protective Equipment. (n.d.).
- Material Safety D
- Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
- ethyl acetate - SAFETY D
- SAFETY DATA SHEET. (2010, April 9). Fisher Scientific.
- Material Safety D
- SAFETY DATA SHEET. (2025, August 25). MilliporeSigma.
- Personal Protective Equipment. (2025, November 6).
- Ethyl Acetate - SAFETY D
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
- Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads. (n.d.).
- WO/1998/007695 INDOLINONE COMBINATORIAL LIBRARIES AND RELATED PRODUCTS AND METHODS FOR THE TREATMENT OF DISEASE. (n.d.).
- Oxindole (2-Indolinone) | HIV Inhibitor. (n.d.). MedchemExpress.com.
- Synthesis and biological evaluation of diversely substituted indolin-2-ones. (2025, August 6).
Sources
- 1. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. greenwgroup.com [greenwgroup.com]
- 6. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 7. gz-supplies.com [gz-supplies.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. uwm.edu [uwm.edu]
- 10. rcilabscan.com [rcilabscan.com]
- 11. fishersci.com [fishersci.com]
- 12. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 13. media.laballey.com [media.laballey.com]
- 14. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 15. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 16. safety.rice.edu [safety.rice.edu]
- 17. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 18. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 19. Personal Protective Equipment [k-state.edu]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
